Product packaging for Ellagic acid dihydrate(Cat. No.:CAS No. 133039-73-3; 476-66-4)

Ellagic acid dihydrate

Cat. No.: B2655513
CAS No.: 133039-73-3; 476-66-4
M. Wt: 338.224
InChI Key: ZEPCRIPMALGRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Ellagic Acid Dihydrate as a Research Compound

This compound is a naturally occurring polyphenolic compound that has garnered significant attention within the scientific community. Its distinct chemical structure and presence in various plant species have made it a subject of extensive research. The dihydrate form indicates that each molecule of ellagic acid is associated with two water molecules, a form often found in crystalline structures. researchgate.netmdpi.com

Overview of its Class: Polyphenols and Ellagitannins

Ellagic acid is classified as a polyphenol, a large and diverse group of compounds found in plants. wikipedia.orgnumberanalytics.com Polyphenols are characterized by the presence of multiple phenol (B47542) structural units. More specifically, ellagic acid is a dilactone of hexahydroxydiphenic acid, which is a dimeric derivative of gallic acid. nih.gov It is primarily produced in plants through the hydrolysis of tannins, particularly ellagitannins and geraniin. wikipedia.orgnih.gov Ellagitannins are a class of hydrolyzable tannins that release ellagic acid upon hydrolysis. mdpi.com This places ellagic acid at the core of the chemistry of this significant group of plant secondary metabolites. nih.gov

Historical Perspective of Discovery and Early Research

The discovery of ellagic acid dates back to 1831 by the French chemist Henri Braconnot. wikipedia.orgnumberanalytics.com The name "ellagic acid" is derived from the French term "acide ellagique," which comes from spelling "galle" (gall) backward, as it can be obtained from galls. wikipedia.orgacs.org Early research in the 20th century, notably by Maximilian Nierenstein in 1905, involved the preparation of ellagic acid from various plant sources like oak bark, pomegranate, and valonea. wikipedia.orgnih.gov Nierenstein also proposed its formation from galloyl-glycine by Penicillium in 1915. wikipedia.org The first synthesis of ellagic acid was achieved by Julius Löwe, who heated gallic acid with arsenic acid or silver oxide. wikipedia.orgacs.org

Scope and Focus of Current Academic Inquiry into this compound

Contemporary research on this compound is multifaceted, exploring its chemical properties and potential applications. A significant area of investigation is its biological activities, including its antioxidant, anti-inflammatory, and antiproliferative properties. nih.govresearchgate.net Researchers are actively studying its potential in the context of various chronic diseases. numberanalytics.comnih.gov

A key focus of current inquiry is understanding the compound's bioavailability and metabolism. Ellagic acid itself has low bioavailability, with a large portion being metabolized by gut microflora into more bioavailable compounds known as urolithins. wikipedia.org The study of these metabolites and their biological effects is a burgeoning field of research. acs.org Furthermore, advanced analytical techniques, such as X-ray diffraction, have been employed to determine the precise crystal and molecular structure of this compound, providing insights into its chemical reactivity and interactions with biological molecules. researchgate.net The development of novel delivery systems to enhance the solubility and bioavailability of ellagic acid is also an active area of research. researchgate.nettorvergata.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O10 B2655513 Ellagic acid dihydrate CAS No. 133039-73-3; 476-66-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCRIPMALGRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Structural Elucidation of Ellagic Acid Dihydrate

Molecular Architecture and Nomenclature

The fundamental identity of a chemical compound is established by its molecular structure and systematic naming conventions.

Ellagic acid is known by several names, reflecting its discovery, chemical structure, and classification. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound. Other common designations are also widely used in scientific literature. mdpi.comnih.gov The IUPAC name for the core molecule is 2,3,7,8-Tetrahydroxy researchgate.netbenzopyrano[5,4,3-cde] researchgate.netbenzopyran-5,10-dione. mdpi.comhellobio.comwikipedia.org For the dihydrate form, the IUPAC name is 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate. nih.govnih.gov Another common designation based on its structure is 4,4′,5,5′,6,6′-hexahydroxydiphenic acid 2,6,2′,6′-dilactone. mdpi.comnih.gov

Nomenclature Type Name
IUPAC Name (Anhydrous) 2,3,7,8-Tetrahydroxy researchgate.netbenzopyrano[5,4,3-cde] researchgate.netbenzopyran-5,10-dione mdpi.comhellobio.comwikipedia.org
IUPAC Name (Dihydrate) 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate nih.govnih.gov
Common Designation 4,4′,5,5′,6,6′-Hexahydroxydiphenic Acid 2,6,2′,6′-Dilactone mdpi.comnih.govscbt.com
Other Synonyms Benzoaric acid, Gallogen nih.govhmdb.ca

Ellagic acid is structurally a dimeric derivative of gallic acid. mdpi.comnumberanalytics.comnih.gov It is formed through the oxidative coupling of two gallic acid molecules, followed by an intramolecular lactonization process involving the carboxylic acid groups of the resulting biaryl structure. wikipedia.orghmdb.ca This process results in a stable, four-ring system. researchgate.net The biosynthesis in plants follows the shikimic acid pathway to produce gallic acid, which is then dimerized to form ellagic acid. numberanalytics.com

Crystallographic and Conformational Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic studies, which provide insights into the compound's physical properties and intermolecular interactions.

X-ray diffraction studies have revealed that ellagic acid dihydrate crystallizes in the triclinic crystal system. mdpi.comresearchgate.netnih.govoup.com The specific space group is P-1 (also denoted as Pī), which is centrosymmetric. researchgate.netnih.govnih.govoup.com A key feature of this space group is the presence of a center of symmetry. In the case of this compound, this crystallographic center of symmetry coincides with the center of the molecule itself. nih.govoup.comoup.com This results in there being only one molecule per unit cell. nih.govoup.com

Crystallographic Parameter Value
Crystal System Triclinic researchgate.netnih.govoup.com
Space Group P-1 (Pī) researchgate.netnih.govoup.comoup.com
a 7.656(1) Å nih.govoup.comoup.com
b 9.563(1) Å nih.govoup.comoup.com
c 4.623(1) Å nih.govoup.comoup.com
α 97.88(1)° nih.govoup.comoup.com
β 103.2(1)° nih.govoup.comoup.com
γ 102.22(1)° nih.govoup.comoup.com
Volume (V) 315.9 ų nih.govoup.comoup.com

The molecular structure of ellagic acid is notably planar. mdpi.comresearchgate.netoup.comoup.com This planarity is stabilized by the extended π-electron system of the fused aromatic rings. oup.com In the dihydrate crystal, the ellagic acid molecules are interconnected through an extensive network of hydrogen bonds involving the water molecules. researchgate.netnih.govoup.comoup.com The hydroxyl and carbonyl groups of ellagic acid act as hydrogen bond donors and acceptors, respectively, forming strong interactions with the water molecules. oup.comscbt.com These hydrogen bonds create layers or sheets of molecules throughout the crystal, a structural feature that contributes to the compound's high melting point and stability. researchgate.netnih.govoup.com The distance between these molecular sheets is approximately 3.296 Å. oup.com

Derivatives and Analogues of Ellagic Acid

Ellagic acid, a polyphenolic compound, serves as a precursor to a variety of derivatives and analogues, both naturally occurring and synthetic. These compounds often exhibit modified physicochemical properties and biological activities compared to the parent molecule. The primary derivatives are metabolites produced by gut microbiota, while synthetic analogues are developed to enhance bioavailability and therapeutic potential.

The most notable derivatives of ellagic acid are the urolithins . These compounds are dibenzopyran-6-one derivatives formed in the human colon through the metabolism of ellagitannins and ellagic acid by the gut microbiota. atlantis-press.comitmedicalteam.plresearchgate.netaip.org The process begins with the hydrolysis of ellagitannins to release ellagic acid. itmedicalteam.plresearchgate.net Subsequently, one of the lactone rings of ellagic acid is opened and decarboxylated, followed by sequential dehydroxylation, leading to the formation of various urolithins. aip.org Urolithins are considered more bioavailable than ellagic acid itself. researchgate.netinnovareacademics.in The composition of an individual's gut microbiota determines the specific urolithins produced, leading to different "metabotypes". researchgate.net

Another significant class of derivatives includes the glycosides of ellagic acid . These are naturally found in plants where ellagic acid is attached to a sugar moiety, such as rhamnose or xylose. rsc.orgnih.gov For instance, 4-(4''-O-acetyl-α-rhamnopyranosyl)ellagic acid was isolated from Combretum yunnanensis. rsc.orgmdpi.com The synthesis of these glycosides can be challenging but has been achieved through methods like the glycosylation of protected ellagic acid derivatives. rsc.orgnih.gov

Researchers have also synthesized various analogues of ellagic acid to explore structure-activity relationships and improve pharmacological properties. These include O-alkyl derivatives and compounds where the hydroxyl groups are modified. researchgate.net For example, 3,3'-di-O-benzylellagic acid has been used as an intermediate in the synthesis of ellagic acid glycosides. rsc.orgmdpi.com The development of such analogues is a strategy to create new therapeutic agents based on the ellagic acid scaffold. biorxiv.org

Table 1: Key Derivatives and Analogues of Ellagic Acid

Class Compound Name Origin/Synthesis Key Structural Feature Reference(s)
Metabolites Urolithin A Microbial metabolism of ellagic acid in the colon. 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one structure. atlantis-press.com
Metabolites Urolithin B Microbial metabolism of ellagic acid in the colon. 3-hydroxy-6H-dibenzo[b,d]pyran-6-one structure. atlantis-press.com
Glycosides 4-(4''-O-acetyl-α-rhamnopyranosyl)ellagic acid Isolated from Combretum yunnanensis; also synthesized. Ellagic acid linked to an acetylated rhamnose sugar. rsc.orgmdpi.com
Glycosides Ellagic acid rhamnoside Identified in Rubus extract; also synthesized. Ellagic acid linked to a rhamnose sugar. nih.gov
Synthetic Analogues 3,3'-di-O-benzylellagic acid Synthesized from ellagic acid. Benzyl groups attached to the 3 and 3' hydroxyl positions. rsc.orgmdpi.com

| Synthetic Analogues | 3,3'-di-beta-D-glucopyranosylellagic acid decaacetate | Synthesized from ellagic acid. | Acetylated glucose units attached at the 3 and 3' positions. | researchgate.net |

Theoretical and Computational Approaches to Structure-Activity Relationships

Theoretical and computational methods are increasingly employed to understand the relationship between the chemical structure of this compound and its biological activities. These approaches, particularly Density Functional Theory (DFT) and molecular docking, provide insights into the molecule's reactivity and its interactions with biological targets at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the bioactivity of ellagic acid, primarily its antioxidant properties. atlantis-press.cominnovareacademics.innih.gov DFT calculations help in understanding the mechanisms through which ellagic acid scavenges free radicals.

The primary antioxidant mechanisms studied using DFT are:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a free radical.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron to the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by a proton transfer. itmedicalteam.plnih.gov

DFT studies have shown that the preferred mechanism for ellagic acid's antioxidant activity depends on the solvent environment. In nonpolar media or the gas phase, the HAT mechanism is generally favored. itmedicalteam.plnih.gov In contrast, in polar solvents like water, the SPLET mechanism is predicted to be the dominant pathway. researchgate.netnih.gov

DFT calculations are also used to determine key parameters that correlate with antioxidant activity, such as Bond Dissociation Enthalpy (BDE) for the O-H bonds, Ionization Potential (IP), and Electron Affinity (EA). atlantis-press.com A lower BDE indicates an easier donation of a hydrogen atom, suggesting higher activity via the HAT mechanism. Studies have shown that the hydroxyl groups on the ellagic acid structure are the active sites for radical inactivation. researchgate.net DFT analysis has also been applied to ellagic acid derivatives, revealing that their antioxidant potential can be influenced by structural modifications. atlantis-press.commdpi.com For instance, the presence of intramolecular hydrogen bonds can affect the antioxidant activity of specific hydroxyl groups. atlantis-press.com

Table 2: DFT-Predicted Antioxidant Mechanisms and Parameters for Ellagic Acid

Parameter/Mechanism Description Key Findings from DFT Studies Reference(s)
Hydrogen Atom Transfer (HAT) Direct donation of a H• to a free radical. Favored mechanism in gas phase and nonpolar solvents. itmedicalteam.plnih.gov
Sequential Proton Loss Electron Transfer (SPLET) Anion formation followed by electron transfer. Preferred mechanism in polar/aqueous solutions. researchgate.netnih.gov
Single Electron Transfer-Proton Transfer (SET-PT) Electron donation followed by proton loss. Generally less favored than HAT and SPLET for ellagic acid. itmedicalteam.pl
Bond Dissociation Enthalpy (BDE) Energy required to break the O-H bond homolytically. The 3-OH group is often identified as the most active site for H-atom donation. atlantis-press.comresearchgate.net

| Ionization Potential (IP) | Energy required to remove an electron. | Relevant for the SET-PT mechanism. | atlantis-press.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to study the interactions between ellagic acid and various biological macromolecules, typically proteins, to elucidate its potential mechanisms of action in a therapeutic context.

These in silico studies have explored the binding of ellagic acid to a wide range of protein targets involved in diseases such as cancer, diabetes, and infectious diseases. innovareacademics.inrsc.orgnih.gov The primary goal is to identify potential molecular targets and understand the binding mode, which includes identifying the key amino acid residues involved in the interaction and calculating the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). rsc.orgnih.gov

For example, molecular docking studies have shown that ellagic acid can bind to the ATP-binding pocket of several kinases, such as Pyruvate (B1213749) Dehydrogenase Kinase 3 (PDK3) and Cyclin-Dependent Kinase 6 (CDK6), suggesting a mechanism for its anticancer activity. rsc.orgmdpi.com In the context of cancer, docking has also been used to investigate interactions with proteins in the PI3K/AKT pathway and the NUDT5 protein. atlantis-press.cominnovareacademics.in

Furthermore, the binding of ellagic acid and its derivatives to enzymes from Mycobacterium tuberculosis, such as InhA and MabA, has been investigated to explore their potential as anti-tuberculosis agents. nih.gov These studies often reveal that ellagic acid forms hydrogen bonds and hydrophobic interactions with the active site residues of the target proteins, leading to the formation of a stable complex. rsc.orgnih.gov The binding energy values obtained from these simulations provide a quantitative measure of the binding strength, with more negative values indicating a stronger interaction. aip.orgrsc.org

Table 3: Selected Molecular Docking Studies of Ellagic Acid with Protein Targets

Protein Target Associated Disease/Process Binding Affinity/Docking Score (kcal/mol) Key Findings Reference(s)
Pyruvate Dehydrogenase Kinase 3 (PDK3) Cancer Metabolism -7.9 Binds to the ATP-binding site, suggesting inhibition of kinase activity. rsc.orgrsc.org
Cyclin-Dependent Kinase 6 (CDK6) Cancer (Breast Cancer) Not specified in abstract, but shows high binding affinity Binds to the ATP-binding pocket, leading to enzyme inhibition. mdpi.com
PI3K/AKT Pathway Proteins Cancer (Oral Cancer) -6.1004 (for PI3K) Interacts with key proteins in this signaling cascade, indicating a potential anticancer mechanism. innovareacademics.in
NUDT5 Protein Cancer (Breast Cancer) -3.98 Shows potential to bind to the active site of the NUDT5 protein. atlantis-press.comresearchgate.net
β-ketoacyl-ACP reductase (MabA) Tuberculosis -9.4 (for a derivative) A derivative, pteleoellagic acid, shows high binding affinity, suggesting anti-TB potential. nih.gov
Squalene Synthase Hypercholesterolemia Not specified for ellagic acid alone, but studied with derivatives Binds to the active site, suggesting potential as a cholesterol-lowering agent. aip.org

| HIV-1 Reverse Transcriptase (RT) | HIV/AIDS | Not specified, but showed better affinity than gallic acid | Ellagic acid is a promising molecule for RT inhibition. | scielo.br |

Table 4: List of Chemical Compounds

Compound Name
3,3'-di-O-benzylellagic acid
3,3'-di-beta-D-glucopyranosylellagic acid decaacetate
4-(4''-O-acetyl-α-rhamnopyranosyl)ellagic acid
Ellagic acid
Ellagic acid rhamnoside
Ellagic acid xyloside
Pteleoellagic acid
Urolithin A

Biosynthesis and Natural Distribution of Ellagic Acid and Ellagitannins

Biosynthetic Pathways in Plant Systems

The creation of ellagic acid and ellagitannins within plants is a multi-step process, beginning with fundamental building blocks and proceeding through a cascade of enzymatic reactions.

Precursors: From Shikimic Acid to Gallic Acidtandfonline.com

The journey to ellagic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. wikipedia.org A key intermediate in this pathway, 3-dehydroshikimic acid, serves as the primary precursor for gallic acid. wikipedia.orgutu.fi The enzyme shikimate dehydrogenase facilitates the conversion of 3-dehydroshikimate to 3,5-didehydroshikimate, which then spontaneously rearranges to form gallic acid. wikipedia.orgnih.gov While this direct dehydrogenation is a primary route, evidence also suggests a secondary pathway in some plants, like tea shoots, where gallic acid can be formed through phenylpropanoid intermediates. tandfonline.comtandfonline.com

The shikimate pathway itself starts with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.org A series of enzymatic steps then converts DAHP to 3-dehydroquinate, which is subsequently dehydrated to produce 3-dehydroshikimic acid. wikipedia.orgresearchgate.net

Oxidative Coupling of Galloyl Groups and Hexahydroxydiphenic Acid Formationtandfonline.comresearchgate.netnih.gov

Once gallic acid is synthesized, the next crucial step towards ellagitannins is the oxidative coupling of two adjacent galloyl groups. nih.govrsc.org This C-C bond formation results in the hexahydroxydiphenoyl (HHDP) moiety, the characteristic feature of ellagitannins. nih.govresearchgate.net Research suggests that the initial product of this oxidative coupling is actually a dehydrohexahydroxydiphenoyl (DHHDP) group, which is then reduced to form the more stable HHDP group. nih.govspringermedizin.de This process typically occurs on a glucose core, where galloyl groups are esterified to the sugar. rsc.orgrsc.org The specific positioning of the galloyl groups on the glucose molecule influences the chirality (R or S configuration) of the resulting HHDP group. rsc.org

Enzymatic Synthesis and Rearrangement Mechanisms (e.g., Lactonization)tandfonline.comresearchgate.netnih.govnumberanalytics.com

The formation of ellagic acid from ellagitannins involves enzymatic hydrolysis, a process that can occur naturally within the plant. nih.gov Enzymes such as tannase (B8822749) and the more specific ellagitannase catalyze the cleavage of ester bonds, releasing the HHDP group from the glucose core. nih.govscielo.brmdpi.com Following its release, the HHDP group undergoes a spontaneous intramolecular rearrangement known as lactonization. nih.govscielo.brmdpi.com This process involves the formation of two lactone rings, resulting in the stable, four-ring structure of ellagic acid. numberanalytics.comscielo.br

Role of Glycosyltransferases in Ellagitannin Formationnih.gov

Glycosyltransferases (UGTs) are key enzymes in the biosynthesis of hydrolyzable tannins, including ellagitannins. plos.orgacs.org A critical initial step is the formation of 1-O-galloyl-β-D-glucopyranoside, commonly known as β-glucogallin, where a UGT catalyzes the esterification of gallic acid to a glucose molecule. plos.orgnih.gov This β-glucogallin then serves as a precursor for the addition of further galloyl groups, eventually leading to pentagalloylglucose. nih.govplos.org Pentagalloylglucose is a central intermediate from which both gallotannins and ellagitannins are derived. plos.orgresearchgate.net Specific UGTs, such as UGT84A23 and UGT84A24 found in pomegranate, have been identified as being responsible for the formation of β-glucogallin. plos.org

Distribution in Biological Sources

Ellagic acid and ellagitannins are not uniformly distributed throughout the plant kingdom but are particularly characteristic of certain major plant groups.

Occurrence in Angiosperms and Specific Plant Taxanih.govwikipedia.orgnih.govnumberanalytics.commdpi.comresearchgate.net

Ellagic acid and ellagitannins are widespread among angiosperms, particularly within the dicotyledons. nih.gov They are found in a variety of plant tissues, including fruits, nuts, seeds, bark, and leaves. numberanalytics.comresearchgate.net

Several plant families are known for their high concentrations of these compounds. The Rosaceae family is a prominent source, with significant amounts found in berries such as raspberries, strawberries, cloudberries, and blackberries. mdpi.comnih.gov The family Myrtaceae also contains species rich in ellagitannins, such as camu-camu. nih.govmdpi.com Pomegranates (Punicaceae) are another well-known source, with high levels of the ellagitannin punicalagin (B30970) in their peels. nih.govnih.gov

Nuts are also significant sources of ellagic acid and ellagitannins. researchgate.net Walnuts (Juglans spp.) and pecans (Carya illinoinensis) contain notable quantities. nih.govresearchgate.net Furthermore, various oak species (Quercus spp.) are rich in these compounds. wikipedia.org

The following table provides a summary of some plant sources rich in ellagic acid and ellagitannins:

Plant FamilyGenus/SpeciesCommon NamePrimary Source of Compounds
RosaceaeRubus idaeusRaspberryFruit
RosaceaeFragaria × ananassaStrawberryFruit
RosaceaeRubus chamaemorusCloudberryFruit
PunicaceaePunica granatumPomegranateFruit, Peel
JuglandaceaeJuglans regiaWalnutNut
JuglandaceaeCarya illinoinensisPecanNut
MyrtaceaeMyrciaria dubiaCamu-camuFruit
FagaceaeQuercus albaWhite OakWood, Bark

Forms of Occurrence: Free Ellagic Acid vs. Ellagitannins

Ellagic acid is a polyphenolic compound that naturally occurs in plants primarily in the form of its precursors, known as ellagitannins. nih.govwikipedia.org It is rarely found in its free form within living plant tissues. thieme-connect.com Instead, ellagic acid is typically produced through the hydrolysis of ellagitannins, a diverse group of hydrolyzable tannins. nih.govwikipedia.org This hydrolysis can occur naturally within the plant, during food processing, or within the gastrointestinal tract of humans and animals after consumption of ellagitannin-rich foods. nih.govoup.com

Ellagitannins are complex esters of hexahydroxydiphenic acid (HHDP) and a polyol, most commonly glucose. nih.govresearchgate.netmdpi.com The defining characteristic of ellagitannins is the HHDP group, which is formed by the oxidative coupling of two galloyl groups. nih.gov Upon hydrolysis, the ester bonds linking the HHDP groups to the sugar core are cleaved, releasing HHDP which then spontaneously lactonizes to form the more stable ellagic acid. nih.govcirad.fr

In addition to ellagitannins, ellagic acid can also exist in plants as ellagic acid glycosides, where it is directly linked to a sugar molecule such as glucose, arabinose, xylose, or rhamnose. nih.gov Like ellagitannins, these glycosides are also hydrolyzable and can release free ellagic acid. nih.gov

The distribution of these forms varies within the plant kingdom and even within different parts of the same plant. nih.gov Ellagitannins are found exclusively in dicotyledonous plants and are particularly abundant in families such as Myrtaceae, Lythraceae, Onagraceae, Rosaceae, and Fagaceae. nih.govmdpi.com High concentrations of both ellagitannins and free ellagic acid are often found in fruits (especially berries like raspberries and strawberries), nuts (like walnuts and pecans), and the wood and bark of some trees. nih.govresearchgate.net For instance, in pomegranate, the peel and mesocarp are rich in the ellagitannin punicalagin, while the juice contains both punicalagin and free ellagic acid. nih.gov

Table 1: Forms of Ellagic Acid Occurrence in Nature

Form Description Common Natural Sources
Free Ellagic Acid The basic dilactone form of hexahydroxydiphenic acid. Rarely found in living plants, but present in fruits like pomegranate juice and berries. nih.govthieme-connect.comresearchgate.net
Ellagitannins Esters of hexahydroxydiphenic acid (HHDP) and a sugar, typically glucose. They are precursors to ellagic acid. nih.govresearchgate.net Pomegranate (peel, mesocarp), raspberries, strawberries, walnuts, oak wood. nih.govresearchgate.net
Ellagic Acid Glycosides Ellagic acid directly bonded to a sugar molecule (e.g., glucose, rhamnose). Found in various plant species. nih.gov

Factors Influencing Natural Production and Accumulation in Plants

The synthesis and accumulation of ellagic acid and its precursor, ellagitannins, in plants are influenced by a complex interplay of genetic, developmental, and environmental factors. oup.comfrontiersin.orgnih.gov These factors can significantly affect the concentration and composition of these compounds in different plant species and even within the same plant at different times.

Genetic Factors: The biosynthesis of ellagitannins is a genetically controlled process. frontiersin.orgfrontiersin.org The pathway begins with the formation of gallic acid via the shikimate pathway. nih.gov Key enzymes, such as UDP-glucose:gallate glucosyltransferase (UGT), play a crucial role in the initial steps of ellagitannin synthesis by converting gallic acid to β-glucogallin, a key precursor. nih.govnih.gov The subsequent steps, including the oxidative coupling of galloyl groups to form the characteristic HHDP moiety, are also enzyme-catalyzed. frontiersin.org Studies on pomegranate and strawberry have identified specific genes and transcription factors that regulate the expression of these biosynthetic enzymes, indicating that the capacity to produce high levels of ellagitannins is inherent to the plant's genetic makeup. nih.govoup.comresearchgate.net The diversity in ellagitannin structures across different plant families and genera also points to a strong phylogenetic and genetic basis for their production. utu.fi

Developmental Stage: The concentration of ellagic acid and ellagitannins can vary significantly with the developmental stage of the plant and its organs. For example, in strawberries, the highest levels of gallic acid, β-glucogallin, and ellagic acid are found in green, immature fruits, which corresponds with the highest expression of the genes responsible for their synthesis. nih.gov Similarly, seasonal variations have been observed in the ellagitannin content of Tamarix tetrandra, with different concentrations found in plants collected in May versus November. researchgate.net The accumulation of these compounds is often localized to specific tissues, such as the epidermis and subepidermal layers, where they may play a protective role. researchgate.net

Environmental Factors: Environmental conditions and external stimuli can profoundly influence the production and accumulation of ellagitannins as part of the plant's defense and adaptation mechanisms. frontiersin.orgresearchgate.net

Light: Light conditions can affect tannin production. For instance, in tissue cultures of several plant species, including Tamarix tetrandra, higher tannin content was observed in cultures grown in the dark compared to those exposed to light. researchgate.net Conversely, UV radiation can induce the synthesis of phenolic compounds, including tannins, which act as UV filters to protect the plant. researchgate.net

Temperature: Temperature is another critical environmental factor. Studies on Lafoensia pacari have shown a correlation between temperature and the concentration of phenolic metabolites, including tannins and ellagic acid. researchgate.net

Nutrient Availability: The availability of mineral nutrients, both macro and micronutrients, can impact the synthesis of secondary metabolites. scielo.br In Lafoensia pacari, foliar micronutrient levels (Cu, Fe, Mn, Zn) were found to influence the concentration of phenolic compounds. researchgate.net

Biotic and Abiotic Stress: Ellagitannins are known to function as a chemical defense against herbivores and microbial pathogens. nih.govfrontiersin.org Consequently, their production can be induced by herbivory, insect attacks, and pathogen infections. frontiersin.orgscielo.br Abiotic stressors such as water availability and air pollution can also affect the accumulation of these compounds. scielo.br High sucrose (B13894) levels in the growth medium, which can create osmotic stress, have been shown to influence polyphenol metabolism and tannin production in plant tissue cultures. researchgate.net

Table 2: Factors Influencing Ellagitannin and Ellagic Acid Production in Plants

Factor Influence Examples
Genetic Determines the biosynthetic capacity and types of compounds produced. Specific UGT genes in pomegranate and strawberry control key synthetic steps. nih.govnih.gov Phylogenetic patterns in ellagitannin distribution. utu.fi
Developmental Concentrations vary with plant age, tissue type, and season. Highest levels in immature strawberry fruits. nih.gov Seasonal variation in Tamarix tetrandra. researchgate.net
Environmental Light, temperature, nutrients, and stress modulate accumulation. Light conditions affect tannin levels in tissue culture. researchgate.net Temperature and micronutrients influence phenolic content in Lafoensia pacari. researchgate.net Production induced by herbivory and pathogens. nih.govfrontiersin.org

Isolation, Purification, and Chemical/biochemical Production Methodologies

Extraction Techniques from Natural Materials

Ellagic acid is typically present in plants as ellagitannins, which are esters of hexahydroxydiphenic acid and a sugar, most commonly glucose. The extraction process, therefore, often involves an initial extraction of these precursors followed by acid hydrolysis to release free ellagic acid.

The selection of a solvent is critical for the efficient extraction of ellagic acid and its precursors from plant matrices. The choice depends on the solubility of the target compounds and the need to minimize co-extraction of impurities.

Commonly used organic solvents include methanol (B129727), ethanol (B145695), and acetone. However, research has expanded to include more novel and environmentally friendly solvent systems to improve extraction efficiency and sustainability. These include:

Natural Deep Eutectic Solvents (NADESs) : These solvents are gaining traction due to their low toxicity, low volatility, and potential for high extraction yields. A combination of choline (B1196258) chloride and oxalic acid has been shown to be highly effective for extracting ellagic acid from Geum japonicum, producing higher yields than conventional organic solvents. Another effective system is a mixture of choline chloride and urea.

Sodium Bicarbonate Assisted Extraction (SBAE) : An organic solvent-free method utilizing a sodium bicarbonate solution has been developed for extracting ellagic acid from raspberry wine pomace. This method leverages the saponification of lipids and hydrolysis of ellagitannins to significantly improve extraction efficiency compared to traditional methanol-acetone-water mixtures.

Supramolecular Solvents (SUPRAS) : These are nanostructured liquids formed from the self-assembly of amphiphiles. A system prepared from n-hexanoic acid, ethanol, and water has been effectively used in the heat-assisted extraction of ellagic acid from waste pomegranate peel.

Combined Solvent Systems : To address the varying solubility of different forms of ellagic acid, combined solvent systems have been explored. A mixture of 50:50 (v/v) methanol-dimethylformamide has been identified as a broadly effective solvent for extracting ellagic acid and its derivatives.

Table 1: Overview of Solvent-Based Extraction Systems for Ellagic Acid
Solvent SystemTypeNatural Source ExampleReference
Methanol, Ethanol, AcetoneConventional OrganicGeum japonicum
Choline chloride-oxalic acidNADESGeum japonicum
Choline chloride:ureaNADESAlchemilla vulgaris L.
Sodium Bicarbonate SolutionAqueous / Organic Solvent-FreeRaspberry Wine Pomace
n-hexanoic acid/ethanol/waterSUPRASPomegranate Peel
Methanol-dimethylformamide (50:50 v/v)Combined OrganicGeneral Fruit Samples

Mechanochemical-assisted extraction (MCAE) is an advanced technique that utilizes mechanical force, such as ball milling, to enhance extraction efficiency. This method can be combined with ultrasonic-assisted solvent extraction to significantly increase the yield of ellagitannins from plant material like Phyllanthus urinaria L. The process involves milling the plant material, which increases the surface area and disrupts cell walls, facilitating greater solvent penetration. Following the mechanical treatment, the ellagitannins in the extract are converted into ellagic acid through acid hydrolysis.

In one optimized study, the key MCAE parameters were a milling time of 5 minutes, a ball mill speed of 100 rpm, and a ball mill filling rate of 20.9%. This approach has been shown to be more efficient than traditional extraction methods.

To maximize the yield of ellagic acid, it is crucial to optimize various extraction parameters. The ideal conditions vary depending on the extraction method and the natural source material. Key parameters that are frequently optimized include temperature, extraction time, solvent concentration, and the solid-to-liquid ratio.

Temperature : The extraction temperature can significantly impact yield. For SBAE of raspberry pomace, the optimal temperature was found to be 100°C. In contrast, for NADES-based extraction from Geum japonicum, the yield increased up to 60°C and then plateaued. For ultrasonic extraction from Platycarya strobilacea, an optimal temperature of 70°C was determined. The subsequent acid hydrolysis step also has an optimal temperature; for converting ellagitannins from Phyllanthus urinaria L., the highest yield was achieved at 40°C, with higher temperatures potentially causing oxidative degradation of the ellagic acid.

Time : Extraction duration is another critical factor. An optimized SBAE procedure required only 22 minutes. Ultrasonic-assisted extraction was optimized at 40 minutes. For the acid hydrolysis stage following MCAE, a time of 30 minutes was found to be sufficient for the complete conversion of ellagitannins.

Solvent Concentration : The concentration of the active component in the solvent is key. For the SBAE method, a sodium bicarbonate concentration of 1.2% (w/v) was optimal. In the hydrolysis step of the MCAE method, a sulfuric acid concentration of 0.552 mol/L yielded the best results. For NADES, the water content is also a critical factor, with 50% water in a choline chloride-oxalic acid mixture providing the highest yield by reducing viscosity and improving mass transport.

Solid-Liquid Ratio : This ratio determines the volume of solvent used relative to the amount of raw material. For SBAE, a high ratio of 1:93 (w/v) was found to be optimal. For ultrasonic extraction, the ideal ratio was 22.5 mL/g. In the NADES method, a solid-liquid ratio of 20:1 mg·ml⁻¹ (equivalent to 1:50 w/v) gave the maximum yield.

Table 2: Optimized Parameters for Various Ellagic Acid Extraction Methods
MethodParameterOptimal ValueNatural Source ExampleReference
Sodium Bicarbonate Assisted Extraction (SBAE)Temperature100 °CRaspberry Wine Pomace
Time22 min
Solvent Concentration1.2% (w/v) NaHCO₃
Solid-Liquid Ratio1:93 (w/v)
Ultrasonic Assisted ExtractionTemperature70 °CPlatycarya strobilacea
Time40 min
Liquid:Solid Ratio22.5 mL/g
NADES Assisted ExtractionTemperature60 °CGeum japonicum
Solvent Water Content50%
Solid-Liquid Ratio20:1 mg/mL
MCAE with Acid HydrolysisAcidolysis Temperature40 °CPhyllanthus urinaria L.
Acidolysis Time30 min
Acid Concentration0.552 mol/L H₂SO₄

Advanced Purification Protocols

Following extraction and hydrolysis, the crude extract contains ellagic acid along with various impurities. Advanced purification protocols are necessary to isolate ellagic acid dihydrate to a high degree of purity.

Adsorption chromatography using macroporous resins is a highly effective and widely used method for purifying ellagic acid from crude extracts. This technique is considered superior to conventional liquid-liquid extraction due to its lower operational cost, reduced solvent consumption, and high efficiency. The resins are porous polymer structures that adsorb molecules based on factors like polarity, hydrogen bonding, and molecular size.

In a study purifying ellagic acid from Phyllanthus urinaria L., several types of macroporous resins were tested. The XDA-8D resin demonstrated the highest adsorption rate (78.03%) and a high recovery rate, making it the most suitable choice for purification. The process involves passing the crude extract through a column packed with the resin, which adsorbs the ellagic acid. After washing away impurities, the pure ellagic acid is desorbed (eluted) from the resin using a gradient of ethanol aqueous solution, typically collecting the fraction between 30% and 80% ethanol. This combined mechanochemical extraction and macroporous resin purification method yielded ellagic acid with a purity of over 97%.

Antisolvent precipitation, a form of recrystallization, is another powerful technique for purifying ellagic acid. This method relies on the differential solubility of ellagic acid in a solvent versus an "antisolvent." The crude ellagic acid is first dissolved in a suitable solvent in which it is highly soluble. An antisolvent, in which ellagic acid is poorly soluble, is then added, causing the high-purity ellagic acid to precipitate out of the solution while impurities remain dissolved.

Several solvent-antisolvent systems have been optimized for this purpose:

Methanol-Water : In one study, crude ellagic acid from pomegranate husk was dissolved in methanol (solvent), and water was used as the antisolvent. Under optimized conditions (antisolvent to solvent volume ratio of 15:1, drug concentration of 50 mg/mL, and temperature of 14.47°C), a purity of 98.07% was achieved with a yield of 90.12%.

N-methyl pyrrolidone (NMP)-Water : This system has been used to prepare micronized ellagic acid. The crude compound is dissolved in NMP, and deionized water is used as the antisolvent to precipitate fine particles.

Tetrahydrofuran (THF)-Water : Following an initial purification with liquid-liquid extraction, pure ellagic acid was recovered from a crude product by dissolving it in THF and precipitating it with water as the antisolvent. This final step resulted in a product with 95.6% purity.

Chromatographic Separation Techniques (e.g., Preparative TLC, HPLC)

Chromatographic techniques are fundamental for the isolation and purification of ellagic acid from various sources, including crude plant extracts and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Preparative Thin-Layer Chromatography (TLC) are among the most effective methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used analytical and preparative technique for ellagic acid quantification and purification. researchgate.net The separation is typically achieved on a C18 column. nih.govsilae.it The mobile phase composition is crucial for effective separation; common systems involve a gradient or isocratic elution using mixtures of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as potassium dihydrogen orthophosphate or water with acetic or orthophosphoric acid). researchgate.netnih.govsilae.it Detection is commonly performed using a UV-visible detector at wavelengths around 254 nm or 365 nm. researchgate.netsielc.com The retention time for ellagic acid can be relatively short, often under 10 minutes, depending on the specific conditions. researchgate.net For instance, one method achieved separation with a retention time of 3.9 minutes using a gradient mobile phase of methanol and water with 1% acetic acid. researchgate.net Another study reported complete separation in 27 minutes using acetonitrile and 5 mM potassium dihydrogen orthophosphate buffer. nih.gov

For preparative purposes, techniques like consecutive countercurrent chromatography (CCC) have been developed to enhance efficiency. nih.gov One such method, using an optimized solvent system, allowed for the separation of 280 mg of ellagic acid from 5 g of a crude sample from pomegranate peel after six consecutive injections. nih.gov

ColumnMobile PhaseFlow RateDetection WavelengthRetention TimeReference
Merck C18 (250 mm × 4.6 mm, 5 µm)Acetonitrile: 5 mM KH2PO4 (pH 2.5) (95:5, v/v)1.5 ml/min254 nmNot specified nih.gov
Newcrom BH (100 mm x 2.1 mm, 5 µm)Methanol and water with perchloric acid (HClO4) bufferNot specified253 nmNot specified sielc.com
Not specified (RP-HPLC-DAD)Gradient of methanol and water with 1% acetic acid1 mL/min365 nm3.9 min researchgate.net
Phenomenex C18 ODS (250 mm x 4.6 mm, 5 µm)Acetonitrile: water with 0.01% orthophosphoric acid (80:20 v/v)1 mL/min270 nm4.6 min silae.it

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is another valuable method for purifying ellagic acid. researchgate.net This technique involves applying the crude extract as a band onto a TLC plate coated with an adsorbent like silica (B1680970) gel. researchgate.net The plate is then developed in a suitable solvent system. For ellagic acid, various solvent systems have been optimized to achieve good separation. nih.gov Examples include toluene: chloroform: ethyl acetate: formic acid (2:6:6:2) and toluene: ethyl acetate: methanol: formic acid (6:6:1.6:0.4). nih.gov High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed, with mobile phases such as toluene-ethyl acetate-formic acid-methanol (3:3:0.8:0.2 v/v) providing good resolution of ellagic acid (Rf 0.65). ijpjournal.com After development, the bands corresponding to ellagic acid can be visualized under UV light (e.g., 254 nm or 366 nm) or by spraying with a reagent like 5% methanolic ferric chloride. nih.gov The corresponding silica gel band is then scraped off the plate, and the pure compound is eluted with an appropriate solvent.

Synthetic and Semi-Synthetic Routes for Ellagic Acid Production

The direct synthesis of ellagic acid can be achieved through the oxidative dimerization of gallic acid or its esters, such as methyl gallate or ethyl gallate. nii.ac.jpepo.orgbeilstein-journals.org This biomimetic approach mimics the natural biosynthetic pathway of ellagic acid. beilstein-journals.org The reaction involves the formation of an aryl-aryl bond between two molecules of the gallate precursor, followed by a double intramolecular lactonization (esterification) to form the rigid, planar structure of ellagic acid. beilstein-journals.orgscribd.com

Various oxidizing agents have been employed to facilitate this coupling reaction. nih.gov One method describes the preparation of ellagic acid by the oxidative coupling of gallic acid using ο-chloranil. nii.ac.jpscribd.com More recent and efficient methods have utilized hypervalent iodine reagents. For example, a one-step synthesis using methyl gallate and the oxidant phenyliodine bis(trifluoroacetate) (PIFA) achieved an 83% yield of ellagic acid in 24 hours. epo.orgbeilstein-journals.org A two-step alternative involves first dimerizing methyl gallate using phenyliodine diacetate (PIDA) to yield the biphenyl (B1667301) intermediate, which is then converted to ellagic acid. epo.org Other approaches have used hydroxides like ammonium (B1175870) hydroxide (B78521) (NH4OH) with aeration to produce ellagic acid from methyl gallate. epo.org

PrecursorOxidizing Agent/ReagentYieldReference
Gallic Acidο-chloranilNot specified nii.ac.jpscribd.com
Methyl GallatePhenyliodine bis(trifluoroacetate) (PIFA)83% epo.orgbeilstein-journals.org
Methyl GallateAmmonium Hydroxide (NH4OH) and aeration47% epo.org
Methyl Gallateo-chloranil48% (over 5 steps) nih.gov

Ellagic acid is commonly found in nature not as a free molecule but as part of larger polyphenolic compounds called ellagitannins. taylorfrancis.comscielo.br Ellagitannins are esters of glucose with one or more hexahydroxydiphenic acid (HHDP) groups. scielo.brnih.gov The release of ellagic acid from these precursors is a semi-synthetic process achieved through hydrolysis, which can be performed chemically or, more efficiently and sustainably, enzymatically. taylorfrancis.comacs.orgmdpi.com

The enzymatic process involves the hydrolysis of the ester bonds linking the HHDP groups to the central glucose core of the ellagitannin molecule. nih.gov This hydrolysis releases the HHDP group, which is an unstable intermediate. scielo.br The released HHDP group then undergoes a spontaneous intramolecular lactonization, a rearrangement reaction that forms the stable, two-lactone structure of ellagic acid. scielo.brnih.govacs.org For example, the biodegradation of punicalagin (B30970), a prominent ellagitannin, first yields hexahydroxydiphenic acid and punicalin (B1234076) through hydrolysis. The former spontaneously lactonizes to form ellagic acid. acs.org

Biocatalysts, particularly microbial enzymes, are central to the biotechnological production of ellagic acid from ellagitannins. scielo.brnih.gov The key enzymes involved are hydrolases, which break down the complex ellagitannin structures. The primary enzyme responsible for this biotransformation is known as ellagitannase or ellagitannin acyl hydrolase (EAH). nih.govnih.gov This enzyme specifically catalyzes the hydrolysis of ester bonds within ellagitannins to release the HHDP groups. nih.gov

While initially, the enzyme tannase (B8822749) (tannin acyl hydrolase) was thought to be responsible for this degradation, further studies have identified ellagitannase as the specific enzyme for ellagitannin hydrolysis. scielo.brresearchgate.net Fungi, especially species like Aspergillus niger, are potent producers of ellagitannase. nih.govnih.govresearchgate.net Other enzymes that may be involved in the broader degradation of plant materials rich in ellagitannins include cellulase, β-glucosidase, and xylanase. researchgate.net The use of these biocatalysts in fermentation processes offers a greener alternative to harsh chemical hydrolysis methods, avoiding high contaminant residues and often resulting in higher yields. taylorfrancis.com

Biotechnological Approaches for Biosynthesis and Transformation

Biotechnological production of ellagic acid primarily involves the fermentation of ellagitannin-rich substrates using microorganisms capable of producing the necessary hydrolytic enzymes. taylorfrancis.comresearchgate.net This approach is seen as a more sustainable and cost-effective alternative to direct chemical synthesis or extraction from low-concentration plant sources. biorxiv.org The main strategies employed are solid-state fermentation (SSF) and submerged fermentation (SmF). taylorfrancis.com

Solid-State Fermentation (SSF): In SSF, microorganisms are grown on a solid substrate with low moisture content. This method often utilizes agro-industrial residues rich in ellagitannins, such as pomegranate peel, mango pulp waste, or nut press cakes. taylorfrancis.commdpi.combiorxiv.org Fungi, particularly Aspergillus niger and Aspergillus oryzae, are commonly used in SSF for their ability to secrete high levels of ellagitannase. mdpi.comnih.govejfa.me The process involves inoculating the substrate with fungal spores and incubating under controlled temperature and humidity. academicjournals.org For example, using Aspergillus niger GH1 in SSF with pomegranate peel ellagitannins on polyurethane foam as an inert support yielded a maximum of 231.22 mg of ellagic acid per gram of total polyphenols. ejfa.me

Submerged Fermentation (SmF): In SmF, microorganisms are grown in a liquid medium containing the ellagitannin substrate. This method allows for easier control of process parameters like pH, temperature, and nutrient levels. taylorfrancis.com Bacteria such as Micrococcus luteus and various probiotic bacteria have been shown to convert ellagitannins to ellagic acid in submerged cultures. acs.orgbiorxiv.org Optimization of fermentation conditions, including substrate concentration, pH, temperature, and nutrient sources, is crucial for maximizing the yield of ellagic acid. biorxiv.org

The transformation of ellagic acid into other bioactive molecules, such as urolithins, is also a significant area of biotechnological research. This multi-step transformation is carried out by specific gut bacteria. acs.orgmdpi.com

MicroorganismFermentation TypeSubstrateKey Findings/YieldReference
Aspergillus niger GH1Solid-StatePomegranate ellagitannins on polyurethane foam231.22 mg EA / g TPP; Ellagitannase activity of 3213 U/L ejfa.me
Aspergillus niger GH1Solid-StatePomegranate ellagitanninsEllagitannase activity of 390.15 U/L after 24h nih.govresearchgate.net
Micrococcus luteusSubmergedMango pulp waste100 µg/ml EA from 9% waste biorxiv.org
Candida parapsilosis & Debaryomyces hanseniiSubmergedStrawberry (source of ellagitannins)Positive effect on EA synthesis, optimal value ~7.33 mg/mL scielo.brscielo.br
Aspergillus oryzae, Rhizopus oligosporusSolid-StateWalnut press cakeMicroorganisms possess enzymes to release EA, but liberation was not detected. mdpi.com

Advanced Analytical and Characterization Techniques for Ellagic Acid Dihydrate Research

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of ellagic acid. The technique relies on the principle that the molecule absorbs light in the UV-Vis region, and the absorbance is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorption (λmax) for ellagic acid can vary depending on the solvent system used. For instance, in a solution of polyethylene (B3416737) glycol 200 (PEG200), the absorption maxima is observed at 277 nm. researchgate.netchitkara.edu.in Studies have demonstrated the utility of this method for rapid quantitative estimation, with linearity observed in concentration ranges such as 1-5 µg/ml. researchgate.netsemanticscholar.org In other solvent systems, such as methanol (B129727) and water, absorption maxima have been reported at both 255 nm and 360 nm. researchgate.net Furthermore, when dissolved in a dilute sodium hydroxide (B78521) solution to overcome solubility issues, the UV absorption peak is found at 357 nm. aeeisp.com The robustness of UV-Vis spectroscopy for quantitative analysis is often validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netsemanticscholar.org

Solvent System Absorption Maxima (λmax)
Polyethylene glycol 200 (PEG200) 277 nm
Methanol and Water 255 nm and 360 nm
Dilute Sodium Hydroxide (NaOH) 357 nm

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in the ellagic acid dihydrate molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. The resulting FTIR spectrum provides a molecular fingerprint of the compound. For ellagic acid, the spectrum exhibits characteristic peaks that confirm the presence of its key structural features. For example, a broad peak in the region of 3254 cm⁻¹ is indicative of O-H (hydroxyl) stretching vibrations. jidmr.com The presence of a C=C stretching vibration, characteristic of the aromatic rings, is observed around 1629 cm⁻¹. jidmr.com

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3254 O-H (Hydroxyl) Stretching
1629 C=C (Aromatic) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules like this compound. omicsonline.org One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment of the individual atoms. For instance, a ¹H NMR spectrum of ellagic acid recorded in dimethyl sulfoxide (B87167) (DMSO) provides details on the proton chemical shifts. hmdb.cahmdb.ca

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms within the molecule. omicsonline.orgcore.ac.uk These experiments are crucial for assembling the complete molecular structure by revealing proton-proton couplings and correlations between protons and carbons over one or more bonds. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition and molecular formula of this compound. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and High-Resolution Mass Spectrometry (UHPLC-ESI-HR-MS) provide precise mass measurements. mdpi.com The high resolution allows for the calculation of the most probable molecular formula from the measured mass-to-charge ratio (m/z). mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments provide insights into the fragmentation patterns of the molecule. For ellagic acid, a common observation in the negative ion mode is the deprotonated molecule [M-H]⁻ at an m/z of 301. researchgate.netunimi.it Subsequent fragmentation of this ion can produce characteristic product ions, which helps to confirm the structure of the parent molecule. researchgate.net

X-Ray Diffraction for Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional crystal and molecular structure of this compound. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern provides detailed information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell dimensions. Studies have shown that this compound crystallizes in the triclinic space group Pī. researchgate.netnih.gov The crystal structure reveals that the ellagic acid molecule is planar and interconnected by hydrogen bonds to water molecules, forming layers throughout the crystal. researchgate.netnih.gov

Crystal System Triclinic
Space Group
a 7.656(1) Å
b 9.563(1) Å
c 4.623(1) Å
α 97.88(1)°
β 103.2(1)°
γ 102.22(1)°
Volume 315.9 ų

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of ellagic acid from various sources, particularly from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. mdpi.comnih.gov These techniques utilize a stationary phase (e.g., a C18 column) and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases. nih.govsielc.com

For the quantification of ellagic acid, a UV detector is typically used, with the detection wavelength set at one of its absorption maxima, such as 254 nm. nih.gov The method's performance is often validated to ensure its accuracy and reliability for determining the concentration of ellagic acid. Other chromatographic methods, such as consecutive countercurrent chromatography (CCC), have also been successfully applied for the efficient separation and preparation of ellagic acid from natural sources like pomegranate peel. nih.gov

Molecular and Cellular Mechanisms of Action in Vitro and Preclinical Investigations

Modulation of Cellular Metabolic Pathways

In vitro and preclinical studies have elucidated several mechanisms by which ellagic acid dihydrate influences cellular metabolism, particularly pathways involved in energy homeostasis and glucose utilization.

Ellagic acid has been observed to modulate the glycolytic pathway, a central process for ATP production. creative-proteomics.com Glycolysis is a series of reactions that breaks down glucose into pyruvate (B1213749), generating ATP and NADH in the process. creative-proteomics.com Research indicates that ellagic acid can regulate this pathway by targeting key enzymes. Specifically, it has been shown to inhibit the activity of lactate (B86563) dehydrogenase (LDH), particularly the anaerobic isozyme LDH-A. nih.govnih.gov LDH is responsible for the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. nih.gov In lymphoma-bearing mice, ellagic acid treatment was found to decrease the total activity of LDH in the liver by approximately half. nih.gov The activity of the LDH-A isozyme, which was doubled in the lymphoma model compared to normal conditions, was also significantly inhibited by ellagic acid. nih.gov By inhibiting LDH, ellagic acid may influence the metabolic shift towards anaerobic glycolysis, a characteristic often observed in cancer cells. nih.gov

Ellagic acid has been demonstrated to stimulate glucose uptake in key metabolic tissues like adipocytes and skeletal muscle. iomcworld.comresearchgate.netresearchgate.net This effect is primarily mediated by its ability to induce the translocation of Glucose Transporter 4 (GLUT4). iomcworld.comresearchgate.net GLUT4 is a crucial insulin-responsive glucose transporter that, in an unstimulated state, resides in intracellular vesicles. iomcworld.comresearchgate.net Upon stimulation, it moves to the cell surface to facilitate glucose entry into the cell. iomcworld.comresearchgate.net

Studies using 3T3-L1 adipocytes and C2C12 myotubes have shown that ellagic acid treatment increases glucose uptake in a dose-dependent manner. researchgate.net This corresponds with an observed increase in GLUT4 translocation to the plasma membrane. researchgate.netresearchgate.net This mechanism of action is distinct from that of insulin (B600854), as ellagic acid does not appear to stimulate the phosphorylation and activation of Akt (also known as Protein Kinase B), a key step in the insulin signaling pathway. iomcworld.comresearchgate.net

The metabolic effects of ellagic acid are linked to its ability to activate critical signaling cascades. A major pathway influenced by ellagic acid is the AMP-activated protein kinase (AMPK) pathway. nih.goviomcworld.comresearchgate.net AMPK acts as a cellular energy sensor; its activation signals a low energy state and triggers processes that increase energy production and reduce energy consumption. youtube.com Multiple studies have confirmed that ellagic acid significantly activates AMPK in both adipocytes and muscle cells. iomcworld.comresearchgate.netresearchgate.net The activation of AMPK is a key mechanism through which ellagic acid stimulates GLUT4 translocation and subsequent glucose uptake, independent of the insulin pathway. researchgate.netresearchgate.net Inhibition of AMPK has been shown to block the glucose transport stimulated by ellagic acid. researchgate.net

Ellagic acid also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating various cellular processes. mdpi.comresearchgate.netnih.gov In studies on keratinocytes, ellagic acid treatment suppressed the phosphorylation of key components of the MAPK pathway, including MEK1/2, ERK, and JNK, which were activated by inflammatory stimuli. mdpi.com Further research suggests that its effects on glucose transport may involve the activation of extracellular signal-regulated kinase (ERK1/2) and atypical PKC ζ/λ. iomcworld.com

Enzyme and Protein Target Interactions

This compound interacts with and modulates the activity of several key enzymes and proteins, contributing to its observed biological effects.

Ellagic acid is recognized as a potent inhibitor of several protein kinases. It acts as a selective and ATP-competitive inhibitor of Casein Kinase 2 (CK2), with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) as low as 20 to 40 nM. sigmaaldrich.comhellobio.commedchemexpress.com

Beyond its potent effect on CK2, ellagic acid moderately inhibits a range of other kinases. sigmaaldrich.commerckmillipore.com These include enzymes involved in various signaling pathways critical for cell growth, proliferation, and apoptosis. nih.govsigmaaldrich.commerckmillipore.com The inhibitory activity of ellagic acid against several kinases is detailed in the table below.

Kinase TargetIC50 Value (µM)Reference(s)
Lyn2.9 sigmaaldrich.commedchemexpress.com
PKA (catalytic subunit)3.5 sigmaaldrich.commedchemexpress.com
FGR3.5 - 9.4 sigmaaldrich.comhellobio.commedchemexpress.com
GSK-37.5 sigmaaldrich.commedchemexpress.com
PKC8.0 - 8.0 sigmaaldrich.comhellobio.com

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In addition to direct inhibition, ellagic acid can also regulate the expression and activity of Protein Kinase C (PKC) isozymes. nih.gov In a lymphoma model, it was shown to upregulate the expression of novel and atypical PKC isozymes and enhance the activity of the pro-apoptotic PKCδ. nih.gov

Ellagic acid has been identified as a potent inhibitor of both human DNA topoisomerase I and II. hellobio.comnih.gov These enzymes are crucial for managing the topological state of DNA during processes like replication, transcription, and repair. nih.gov In vitro assays have shown that ellagic acid inhibits the catalytic activities of both enzymes with IC50 values of 0.6 µg/ml for topoisomerase I and 0.7 µg/ml for topoisomerase II. nih.gov

The mechanism of inhibition by ellagic acid differs from that of topoisomerase poisons. While poisons typically trap the enzyme-DNA reaction intermediate (the "cleavable complex"), ellagic acid does not. nih.gov Instead, it acts as an antagonist, preventing other topoisomerase poisons from stabilizing this complex. nih.gov Structure-activity studies suggest that the 3,3'-hydroxyl groups and the lactone groups of the molecule are essential for its inhibitory action on topoisomerases. nih.gov Ellagic acid has also been found to inhibit E. coli DNA gyrase, a type II topoisomerase. nih.gov

Tyrosinase Inhibition Mechanisms (e.g., Mixed Inhibition, Hydrogen Bonding, Electrostatic Interactions)

Ellagic acid has been identified as an effective inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.gov In vitro studies on mushroom tyrosinase have demonstrated that ellagic acid inhibits the enzyme's activity in a reversible manner. nih.gov Kinetic analysis reveals that it functions as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The semi-inhibitory rate (IC50) for this activity has been measured at 0.2 ± 0.05 mM. nih.gov

The mechanism of interaction between ellagic acid and tyrosinase involves non-covalent forces. nih.gov Fluorescence spectroscopy data indicates that the binding is dependent on the formation of hydrogen bonds and electrostatic interactions. nih.gov Further elucidation through computational docking models has identified specific amino acid residues within the enzyme that interact with ellagic acid. nih.gov These models show that ellagic acid forms hydrogen bonds with residues Asn19 and Lys372, and engages in electrostatic interactions with the amino residue Lys18. nih.gov

Table 1: Summary of Tyrosinase Inhibition Mechanisms by Ellagic Acid
ParameterFindingSource(s)
Inhibition TypeReversible, Mixed-type inhibitor nih.govresearchgate.net
IC50 Value0.2 ± 0.05 mM nih.gov
Interaction ForcesHydrogen bonding and electrostatic forces nih.gov
Interacting Amino Acid ResiduesAsn19, Lys372 (Hydrogen bond); Lys18 (Electrostatic interaction) nih.gov

Effects on Arginine Methyltransferase (CARM1) and Histone Methylation

Ellagic acid has been identified as a novel and specific inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. nih.gov This enzyme plays a crucial role in epigenetic regulation by methylating histone and non-histone proteins. Ellagic acid selectively inhibits the methylation of Histone H3 at Arginine 17 (H3R17me2). nih.govunl.edunih.gov Studies have shown that ellagic acid does not alter the protein or mRNA expression levels of CARM1, indicating that its inhibitory action is directed at the enzyme's catalytic activity rather than its synthesis. unl.edu

The mode of inhibition is uncompetitive with respect to both of CARM1's substrates, histone H3 and S-adenosylmethionine (AdoMet), suggesting that ellagic acid interacts with the enzyme-substrate complex. nih.gov Remarkably, the inhibitory action is substrate sequence-dependent; ellagic acid binds preferentially to a signature motif, "KAPRK," on the histone H3 tail, where Proline-16 is critical for the interaction. nih.gov By inhibiting H3R17 methylation, ellagic acid can repress the expression of p53-responsive genes like p21. nih.gov In the context of adipogenesis, this reduction in H3R17me2 levels interrupts subsequent histone remodeling steps, such as histone acetylation, thereby attenuating adipocyte differentiation. nih.gov

Table 2: Effects of Ellagic Acid on CARM1 and Histone Methylation
Target/ProcessEffect of Ellagic AcidMechanism/NoteSource(s)
CARM1 (PRMT4)Inhibition of enzymatic activityDoes not affect CARM1 mRNA or protein levels. nih.govunl.edu
Histone MethylationSelective inhibition of H3 Arginine 17 methylation (H3R17me2)Binds to the "KAPRK" motif on the histone H3 substrate. nih.govnih.gov
Inhibition KineticsUncompetitive inhibitionIn relation to both histone H3 and AdoMet substrates. nih.gov
Downstream Gene ExpressionRepression of p21Occurs in a promoter-specific context. nih.gov

Interaction with Specific Cellular Receptors (e.g., α2A-ARs and α2C-ARs)

Preclinical investigations combining in silico modeling and in vitro functional assays have demonstrated that ellagic acid interacts with human α2-adrenergic receptors (α2-ARs), specifically the α2A and α2C subtypes. semanticscholar.orgnih.govresearchgate.net These receptors are involved in regulating neurotransmitter release in the central nervous system. nih.gov Molecular docking and dynamic simulations revealed that ellagic acid favorably binds within the catalytic pockets of both α2A-ARs and α2C-ARs. semanticscholar.orgresearchgate.net

The binding affinity is notably higher for the α2A-AR subtype. semanticscholar.orgnih.gov This specificity is attributed to the hydrophobic amino acid residues surrounding the α2A-AR binding pocket, which create a more favorable environment for intermolecular interactions with ellagic acid compared to the α2C-AR pocket. semanticscholar.orgnih.gov Structural analysis suggests that ellagic acid accommodates well within the transmembrane domain 5 (TM5) area of the α2A-AR, in proximity to serine residues S200 and S204, which are crucial for the activation of such receptors. semanticscholar.orgnih.govresearchgate.net This positioning supports its role as a partial agonist. semanticscholar.orgnih.govresearchgate.net Functional studies have confirmed this agonist-like activity; ellagic acid was shown to mimic the effect of the known agonist clonidine (B47849) by inhibiting noradrenaline exocytosis from hippocampal nerve endings. semanticscholar.orgresearchgate.net This inhibitory effect was prevented by the α2-AR antagonist yohimbine, confirming that the action is mediated through the engagement of α2-ARs. semanticscholar.orgresearchgate.net

Table 3: Interaction of Ellagic Acid with α2-Adrenergic Receptors
Receptor SubtypeInteraction DetailsFunctional OutcomeSource(s)
α2A-ARFavorable and specific binding in the catalytic pocket. Interacts with the TM5 area near S200 and S204.Acts as a partial agonist. semanticscholar.orgnih.govresearchgate.net
α2C-ARBinds to the catalytic pocket, but with lower affinity compared to α2A-AR.Contributes to the overall effect on α2-ARs. semanticscholar.orgnih.govresearchgate.net
Overall α2-ARsMimics clonidine; effect is blocked by yohimbine.Inhibits noradrenaline exocytosis in hippocampal nerve endings. semanticscholar.orgresearchgate.net

Cellular Signaling Pathway Regulation

Impact on PI3K/PTEN/AKT/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/phosphatase and tensin homolog (PTEN)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, survival, and apoptosis. mdpi.com Dysregulation of this pathway is a common feature in many cancers. nih.gov In vitro studies have demonstrated that ellagic acid can effectively suppress this signaling pathway in various cancer cell lines. nih.govnih.gov

In human bladder cancer cells (T24 and 5637), treatment with ellagic acid led to the suppression of the PI3K/PTEN/Akt signaling pathway in a dose-dependent manner. nih.gov Similarly, in endometrial cancer cell lines (KLE and AN3CA), ellagic acid inhibited the PI3K signaling pathway. nih.gov This was evidenced by a prominent decrease in the expression of PIK3CA and PIK3R1, the genes encoding subunits of PI3K, and a reduction in the phosphorylation of PI3K itself. nih.gov The PI3K/Akt/mTOR pathway is also a key negative regulator of autophagy. mdpi.com In a model of toxin-induced thyroid dysfunction, ellagic acid was shown to ameliorate cellular damage by modulating this pathway, thereby enhancing autophagy. mdpi.com The inhibitory effect of ellagic acid on this cascade is a key mechanism underlying its observed anti-cancer effects, including reduced cell viability and invasion. nih.govnih.gov

Table 4: Effect of Ellagic Acid on the PI3K/PTEN/AKT/mTOR Pathway
Cell Line/ModelKey FindingsDownstream EffectSource(s)
Bladder Cancer (T24, 5637)Suppression of the PI3K/PTEN/Akt pathway.Reduced cell viability, induction of apoptosis. nih.gov
Endometrial Cancer (KLE, AN3CA)Decreased expression of PIK3CA and PIK3R1; inhibited PI3K phosphorylation.Suppressed cell proliferation, migration, and invasion. nih.gov
Rat Thyroid Dysfunction ModelModulated the PI3K/Akt/mTOR pathway.Enhanced autophagy, ameliorated histopathological alterations. mdpi.com

Modulation of NF-κB and Nrf2 Expression

Ellagic acid has been shown to modulate two critical and interconnected signaling pathways involved in cellular stress response and inflammation: the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. nih.govnih.gov The Nrf2 pathway is a primary regulator of antioxidant responses, while the NF-κB pathway is central to the inflammatory response. mdpi.com

In various preclinical models, ellagic acid treatment leads to the upregulation and activation of Nrf2. nih.govnih.gov This was observed in rats with methotrexate-induced liver injury, where ellagic acid administration caused a significant upregulation of Nrf2 and its downstream antioxidant enzyme, heme oxygenase-1 (HO-1). nih.gov Similarly, in a piglet model of paraquat-induced intestinal injury, dietary ellagic acid supplementation stimulated the Nrf2 signaling pathway, promoting Nrf2 nuclear translocation and enhancing the protein abundance of HO-1 and NQO1. nih.gov

Concurrently, ellagic acid exerts an inhibitory effect on the pro-inflammatory NF-κB pathway. nih.govnih.gov In the methotrexate (B535133) toxicity model, ellagic acid prevented the overexpression of NF-κB. nih.gov In bladder cancer cells, it reduced inflammation, partly through its effects on NF-κB. nih.gov There is significant crosstalk between these two pathways, and the dual action of ellagic acid—activating the protective Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway—is a key component of its cytoprotective and anti-cancer mechanisms. nih.govmdpi.com

Table 5: Modulation of Nrf2 and NF-κB Pathways by Ellagic Acid
PathwayEffect of Ellagic AcidModel SystemObserved OutcomeSource(s)
Nrf2Upregulation/ActivationMethotrexate-induced hepatotoxicity in ratsIncreased expression of Nrf2 and HO-1. nih.gov
Paraquat-induced intestinal injury in pigletsIncreased Nrf2, HO-1, and NQO1 expression. nih.gov
NF-κBInhibitionMethotrexate-induced hepatotoxicity in ratsPrevented overexpression of NF-κB. nih.gov
Bladder Cancer Cells (T24, 5637)Reduced inflammation. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Models

A fundamental mechanism of the anti-cancer activity of ellagic acid is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. nih.govnih.govmrc.ac.za These effects have been consistently observed across a range of in vitro models.

Ellagic acid induces apoptosis in mouse melanoma B16 cells nih.gov, human breast cancer MCF-7 cells nih.govmrc.ac.za, colon cancer HCT-116 cells nih.gov, bladder cancer T24 cells nih.govresearchgate.net, and endometrial cancer cells. nih.gov The apoptotic process is often mediated through the activation of the caspase cascade, with studies showing increased activity of initiator caspase-9 and executioner caspase-3 in bladder cancer cells following treatment. nih.govresearchgate.net

In addition to apoptosis, ellagic acid causes cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.govresearchgate.net This has been demonstrated in MCF-7 breast cancer cells nih.gov, HCT-116 colon cancer cells nih.gov, and T24 bladder cancer cells. researchgate.net In HeLa cervical cancer cells, arrest was also noted in the G1 phase. researchgate.net The molecular mechanisms underlying cell cycle arrest involve the modulation of key regulatory proteins. For instance, in T24 cells, ellagic acid treatment increased the expression of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, while decreasing the expression of cyclin-dependent kinase 2 (CDK2). researchgate.net In MCF-7 cells, a different mechanism involving the downregulation of CDK6 expression was identified. mrc.ac.za Furthermore, the TGF-β/Smad3 signaling pathway has been implicated as a crucial mediator of ellagic acid-induced cell cycle arrest and apoptosis in both breast and colon cancer cells. nih.govnih.gov

Table 6: Effects of Ellagic Acid on Apoptosis and Cell Cycle in Cancer Cell Lines
Cell LineCancer TypeEffectKey Molecular MechanismsSource(s)
MCF-7Breast CancerApoptosis & G0/G1 ArrestTGF-β/Smad3 pathway activation; CDK6 downregulation. nih.govmrc.ac.za
HCT-116Colon CancerApoptosis & G0/G1 ArrestTGF-β1/Smad3 pathway activation. nih.gov
T24Bladder CancerApoptosis & G0/G1 ArrestIncreased p53, p21; decreased CDK2; caspase-3/9 activation. nih.govresearchgate.net
HeLaCervical CancerG1 ArrestRegulation of STAT3 signaling. researchgate.net
B16Mouse MelanomaApoptosisNot specified. nih.gov
KLE, AN3CAEndometrial CancerApoptosis & Cell Cycle ArrestInhibition of PI3K signaling. nih.gov

Regulation of Gene Expression Profiles (e.g., Cancer-Related, Inflammation-Related, Oxidative-Related Genes)

In vitro and preclinical studies have demonstrated the capacity of this compound to modulate the expression of a wide range of genes involved in critical cellular processes such as cancer, inflammation, and oxidative stress.

Cancer-Related Gene Expression:

Ellagic acid has been shown to influence the expression of genes that regulate cell proliferation, apoptosis (programmed cell death), and metastasis. In various cancer cell lines, it has been observed to downregulate the expression of oncogenes like c-myc and genes involved in cell cycle progression, such as cyclin-dependent kinase 6 (CDK6). For instance, in human breast cancer cells (MCF-7 and MDA-MB-231), ellagic acid acted as a potent inhibitor of CDK6, impeding tumor growth by suppressing both its gene and protein expression.

Furthermore, ellagic acid can modulate signaling pathways critical for cancer development. It has been found to inhibit the PI3K/Akt and MAPK pathways, which are often overactive in cancer. In prostate cancer cells, it downregulates the phosphorylation of key signaling proteins like STAT3, ERK, and Akt, thereby reducing cell proliferation. Studies on colon cancer cells have revealed that ellagic acid can induce apoptosis by modulating the expression of genes in the Bcl-2 family and activating caspases. In gastric cancer cells, it has been shown to reduce the expression of genes associated with invasion and migration, such as MMP7, MMP9, snail, and twist1, particularly under acidic conditions that mimic the tumor microenvironment.

Inflammation-Related Gene Expression:

Ellagic acid exhibits anti-inflammatory properties by regulating the expression of genes encoding pro-inflammatory cytokines and mediators. It has been shown to significantly down-regulate the mRNA expression of key inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). For example, in a model of adjuvant-induced arthritis, ellagic acid treatment led to a significant reduction in the serum levels of these pro-inflammatory cytokines. In human melanoma cell lines, it has been observed to diminish the gene expression of pro-inflammatory cytokines such as IL-1β and IL-8.

Oxidative-Related Gene Expression:

The antioxidant effects of ellagic acid are also linked to its ability to modulate gene expression. It can influence the expression of genes involved in the endogenous antioxidant defense system. While direct regulation of specific antioxidant enzyme gene expression is an area of ongoing research, its ability to activate antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) suggests an indirect influence on the genes that code for these protective proteins.

Table 1: Effects of Ellagic Acid on Gene Expression in Different Cancer Cell Lines

Cell Line Cancer Type Affected Genes Observed Effect
PC3 Prostate Cancer pSTAT3, pAKT, pERK1/2 Decreased phosphorylation, leading to reduced proliferation
MCF-7, MDA-MB-231 Breast Cancer CDK6 Inhibition of gene and protein expression, impeding tumor growth
SW480 Colon Cancer p53, p21, IGF-II Activation of p53 and p21, downregulation of IGF-II, leading to growth inhibition
Caco-2 Colon Cancer Bcl-XL, Caspase-9, Caspase-3 Downregulation of Bcl-XL, activation of caspases, inducing apoptosis
AGS, SNU601 Gastric Cancer COX1, COX2, Snail, Twist1, c-myc Reduced expression, inhibiting migration and invasion
1205Lu, WM852c, A375 Melanoma IL-1β, IL-8 Diminished gene expression of pro-inflammatory cytokines

Oxidative Stress and Antioxidant Mechanisms

This compound is recognized for its potent antioxidant properties, which are attributed to its unique molecular structure. It combats oxidative stress through various mechanisms, including direct free radical scavenging and interaction with the body's own antioxidant systems.

Free Radical Scavenging Properties (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The antioxidant activity of ellagic acid is largely due to the presence of four hydroxyl groups on its structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The primary mechanisms by which ellagic acid scavenges free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

In nonpolar environments, the HAT mechanism is generally favored, where a hydrogen atom from one of the phenolic hydroxyl groups is directly transferred to a free radical, thus quenching its reactivity. In polar or aqueous environments, the SET-PT mechanism is more likely. This involves the transfer of an electron from the ellagic acid molecule to the free radical, followed by the transfer of a proton. The stability of the resulting ellagic acid radical, due to the delocalization of the unpaired electron across its aromatic structure, makes it a highly effective antioxidant.

Protection of Cellular Components from Oxidative Damage

Oxidative stress can cause significant damage to vital cellular components, including lipids, proteins, and DNA. Ellagic acid has been shown to protect these macromolecules from oxidative damage. It is a potent inhibitor of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. Studies have demonstrated that ellagic acid can reduce the levels of malondialdehyde (MDA), a key marker of lipid peroxidation.

Furthermore, ellagic acid helps protect DNA from damage caused by reactive oxygen species. This protective effect is crucial in preventing mutations that can lead to cancer and other diseases. Its ability to chelate metal ions, such as iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals, further contributes to its protective effects.

Interactions with Endogenous Antioxidant Systems

In addition to its direct free radical scavenging activities, ellagic acid can also enhance the body's own antioxidant defenses. It has been shown to interact with and boost the activity of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). These enzymes play a critical role in detoxifying harmful reactive oxygen species.

Ellagic acid can also increase the levels of glutathione (GSH), a major intracellular antioxidant. By supporting these endogenous systems, ellagic acid provides a multi-pronged defense against oxidative stress, helping to maintain cellular health and prevent the onset of oxidative stress-related diseases.

Table 2: Antioxidant Mechanisms of Ellagic Acid

Mechanism Description Key Findings
Free Radical Scavenging Direct neutralization of free radicals. Primarily through Hydrogen Atom Transfer (HAT) in nonpolar media and Single Electron Transfer followed by Proton Transfer (SET-PT) in polar media.
Protection of Cellular Components Shielding lipids, proteins, and DNA from oxidative damage. Inhibits lipid peroxidation, reduces malondialdehyde (MDA) levels, and protects DNA from damage.
Interaction with Endogenous Systems Enhancing the body's own antioxidant defenses. Increases the activity of antioxidant enzymes like CAT, SOD, and GPx, and boosts levels of glutathione (GSH).

Anti-Inflammatory Mechanisms (Cellular and Molecular Levels)

This compound exerts significant anti-inflammatory effects by modulating key cellular and molecular pathways involved in the inflammatory response. Its actions primarily involve the suppression of pro-inflammatory mediators.

Modulation of Pro-Inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Ellagic acid has been demonstrated to effectively reduce the levels of several key cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). These cytokines are central to the pathogenesis of many inflammatory diseases.

In various preclinical models, ellagic acid has been shown to significantly decrease the production and expression of these pro-inflammatory molecules. For example, in a study on adjuvant-induced arthritis, treatment with ellagic acid led to a significant reduction in the serum levels of IL-1β, TNF-α, and IL-6. Similarly, topical application of ellagic acid has been found to diminish the production of IL-1β and IL-6 in the skin. This modulation of cytokine production is a key mechanism underlying the anti-inflammatory properties of ellagic acid.

Table 3: Effect of Ellagic Acid on Pro-Inflammatory Cytokines

Cytokine Condition/Model Effect of Ellagic Acid
IL-1β Adjuvant-Induced Arthritis Significant reduction in serum levels
TNF-α Adjuvant-Induced Arthritis Significant reduction in serum levels
IL-6 Adjuvant-Induced Arthritis Significant reduction in serum levels
IL-1β UV-B Exposed Skin Diminished production
IL-6 UV-B Exposed Skin Diminished production
IL-6 Macrophage-like THP-1 cells Inhibition of production

Downregulation of Inflammatory-Associated Molecular Markers

In vitro and preclinical studies have demonstrated the capacity of ellagic acid to modulate inflammatory pathways by downregulating the expression and activity of key molecular markers. Research indicates that ellagic acid can suppress inflammatory responses by regulating critical signaling pathways, such as mitogen-activated protein kinases (MAPK) and signal transducers and activators of transcription (STAT). mdpi.com Its anti-inflammatory effects are associated with the inhibition of pro-inflammatory cytokines and enzymes. researchgate.net

In a study on a rat colon carcinogenesis model, ellagic acid was found to downregulate inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (PTGS2), tumor necrosis factor (TNF), and interleukin-6 (IL-6) by inhibiting the nuclear factor-kappa B (NF-κB) pathway. biorxiv.org Similarly, in human gingival epithelial cells, ellagic acid was shown to decrease the expression of IL-6, IL-8, and TNF. biorxiv.org In human keratinocytes stimulated with TNF-α and IFN-γ, ellagic acid treatment significantly suppressed both the production and mRNA expression of inflammatory cytokines. mdpi.com Further studies have identified multiple targets of ellagic acid related to inflammation, including AKT1, VEGFA, TNF, and MAPK3. biorxiv.orgbiorxiv.org A clinical trial in patients with Irritable Bowel Syndrome (IBS) also found that ellagic acid consumption significantly reduced levels of C-reactive protein (CRP) and IL-6 compared to a placebo group. nih.gov

Table 1: Selected Inflammatory Markers Downregulated by Ellagic Acid

Molecular MarkerModel System/ContextObserved EffectReference
TNF-α (Tumor Necrosis Factor-alpha)Rat Colon Carcinogenesis Model; Human Gingival Epithelial CellsDownregulation of expression biorxiv.org
IL-6 (Interleukin-6)Rat Colon Carcinogenesis Model; Human Keratinocytes; IBS PatientsDownregulation of expression and serum levels mdpi.combiorxiv.orgnih.gov
IL-8 (Interleukin-8)Human Gingival Epithelial CellsDecreased expression biorxiv.org
iNOS (Inducible Nitric Oxide Synthase)Rat Colon Carcinogenesis ModelDownregulation via NF-κB inhibition biorxiv.org
PTGS2 (Cyclooxygenase-2, COX-2)Rat Colon Carcinogenesis ModelDownregulation via NF-κB inhibition biorxiv.org
CRP (C-Reactive Protein)IBS Patients (Clinical Trial)Reduced serum levels nih.gov

Interaction with DNA and Other Macromolecules

Inhibition of Carcinogen Binding to DNA Adducts

Ellagic acid has been shown to inhibit the carcinogenic properties of a variety of chemical compounds by preventing their binding to DNA, a critical step in the initiation of cancer. researchgate.netnih.gov One of the proposed mechanisms for its antimutagenic and anticarcinogenic action is the formation of adducts with DNA, which masks binding sites that would otherwise be occupied by a mutagen or carcinogen. nih.gov

Preclinical studies have demonstrated that ellagic acid can form covalent bonds with DNA. nih.gov In explants from rats, significant binding of radiolabeled ellagic acid to DNA was observed in tissues of the esophagus, trachea, colon, forestomach, and bladder. nih.gov This binding to calf thymus DNA was found to be concentration-dependent. nih.gov Research has shown that ellagic acid inhibits the formation of DNA adducts by carcinogens such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), aflatoxin B1, N-methyl-N-nitrosourea, 3-methylcholanthrene, and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). researchgate.netnih.gov In studies with rat mammary tissue, ellagic acid exhibited a modest but significant inhibition of DMBA-DNA binding. nih.gov

Effects on DNA Integrity and Damage Pathways

Ellagic acid exhibits multifaceted effects on DNA integrity and damage, acting to both protect DNA from oxidative damage and, in some contexts, induce DNA damage in cancer cells. nih.govmiami.edu As a protective agent, ellagic acid has been shown to counteract the generation of intracellular reactive oxygen species (ROS), thereby preserving DNA integrity in human spermatozoa subjected to oxidative stress. nih.gov In mouse models, dietary ellagic acid significantly reduced endogenous oxidative DNA damage, a key prerequisite for cancer initiation. miami.edu This protective effect may be linked to the upregulation of genes involved in DNA repair, including xeroderma pigmentosum group A complementing protein (XPA), DNA excision repair protein (ERCC5), and DNA ligase III (DNL3). miami.edu

Conversely, in cancer models, ellagic acid can promote DNA damage to trigger cell death. nih.govmedcraveonline.com In cancer stem-like cells (CSLCs) from ovarian and lung cancer, ellagic acid treatment induces ROS generation, leading to an accumulation of DNA damage and subsequent apoptosis. nih.gov It has also been observed to radiosensitize cancer cells, preventing the repair of radiation-induced DNA damage. medcraveonline.com Furthermore, pretreatment with ellagic acid sensitizes CSLCs to cisplatin (B142131) by enhancing DNA damage accumulation and impairing the cells' DNA repair capabilities. nih.gov However, in some non-cancerous cell lines, such as human HEK-293 cells, high concentrations of ellagic acid were reported to induce DNA migration and oxidative damage. zgggws.com

Protein Affinity and Complex Formation

Ellagic acid's chemical structure, characterized by four fused rings, four hydroxyl groups, and two lactone groups, facilitates a strong affinity for proteins. researchgate.netmdpi.comresearchgate.net This interaction is a key aspect of its biological activity. The structure possesses both hydrophilic (hydroxyl and lactone groups) and lipophilic (fused rings) domains, enabling it to form complexes with proteins, which can prevent the proliferation of metastatic cells. researchgate.net

Its interaction with proteins extends to the direct inhibition of various enzymes. Ellagic acid acts as a selective, ATP-competitive inhibitor of casein kinase 2 (CK2) with a 50% inhibitory concentration (IC₅₀) of 40 nM. sigmaaldrich.com It also moderately inhibits other protein kinases and enzymes, as detailed in the table below. sigmaaldrich.com This inhibitory action on key cellular proteins underscores its potential as a modulator of cellular signaling pathways.

Table 2: Inhibition of Protein Kinases and Enzymes by Ellagic Acid

Protein/EnzymeIC₅₀ (µM)Reference
Casein Kinase 2 (CK2)0.04 sigmaaldrich.com
DNA Topoisomerase I1.8 sigmaaldrich.com
DNA Topoisomerase II2.1 sigmaaldrich.com
Lyn (Tyrosine-protein kinase)2.9 sigmaaldrich.com
PKA catalytic subunit (Protein Kinase A)3.5 sigmaaldrich.com
Lyk (Tyrosine-protein kinase)4.3 sigmaaldrich.com
GSK-3 (Glycogen synthase kinase-3)7.5 sigmaaldrich.com
PKC (Protein Kinase C)8.0 sigmaaldrich.com
FGR (Proto-oncogene tyrosine-protein kinase)9.4 sigmaaldrich.com

Antimicrobial and Antiviral Activities (Mechanistic Insights from In Vitro Models)

Antimalarial Properties (e.g., Plasmodium falciparum growth inhibition)

In vitro studies have established the potent antimalarial activity of ellagic acid against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov It demonstrates high activity against multiple strains of the parasite, irrespective of their resistance to conventional drugs like chloroquine (B1663885) and mefloquine. nih.govnih.gov The 50% inhibitory concentrations (IC₅₀) for ellagic acid against various P. falciparum strains range from 105 to 330 nM. nih.govnih.gov In one study, ellagic acid isolated from Geranium thunbergii extract showed an IC₅₀ of 1.60 µM against the 3D7 strain. mdpi.comresearchgate.net

Mechanistic investigations reveal that ellagic acid's point of action in the parasite's erythrocytic cycle occurs at the mature trophozoite and young schizont stages, a period associated with significant protein and nucleic acid synthesis. nih.govbohrium.com Giemsa staining has confirmed its effectiveness in inhibiting parasite growth at the late trophozoite stage. mdpi.com Furthermore, ellagic acid has been shown to work synergistically, potentiating the activity of current antimalarial drugs such as chloroquine, mefloquine, artesunate, and atovaquone. nih.govnih.gov

Table 3: In Vitro Antiplasmodial Activity of Ellagic Acid Against P. falciparum Strains

P. falciparum StrainChemosensitivity ProfileIC₅₀ (nM)Reference
F32Chloroquine-Susceptible105 nih.gov
Dd2Chloroquine-Resistant330 nih.gov
FcB1Chloroquine-Resistant220 nih.gov
W2Chloroquine-Resistant295 nih.gov
FcM29Chloroquine-Resistant, Mefloquine-Resistant210 nih.gov
3D7Chloroquine-Susceptible1600 (1.60 µM) mdpi.comresearchgate.net

Antiviral Properties

Ellagic acid has demonstrated broad-spectrum antiviral activity in various in vitro models. mdpi.com It has been shown to restrict viral replication through multiple mechanisms. In studies against human rhinoviruses (HRV), the cause of the common cold, ellagic acid strongly inhibited viral RNA replication in HeLa cells. nih.govresearchgate.net The mechanism appears to involve targeting cellular molecules rather than direct interaction with virus particles, protecting the host cells from viral destruction, particularly when administered early in the infection stage. nih.govresearchgate.net

Against other viruses, ellagic acid has shown different modes of action. For human immunodeficiency virus-1 (HIV-1), it was found to inhibit the viral integrase enzyme. mdpi.com In the case of the hepatitis B virus (HBV), ellagic acid restricted viral proliferation by preventing the secretion of the hepatitis B e-antigen (HBeAg). mdpi.com Some in vitro studies also suggest potential activity against herpes simplex virus (HSV) by interfering with viral replication or entry into cells. ca.gov

Antibacterial Effects against Pathogenic Strains

In vitro and preclinical studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogenic bacterial strains. Its mechanisms of action are multifaceted, involving the disruption of bacterial structures and metabolic processes. The compound has shown both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria.

Research has indicated that ellagic acid's toxicity towards bacteria may stem from its ability to complex with enzymes or substrates within the bacterial cell. Another proposed mechanism is its action on microbial membranes, potentially altering their integrity and function. Furthermore, the capacity of ellagic acid to form complexes with essential metals could disrupt vital bacterial metabolic pathways, contributing to its toxicity. sciencescholar.us

Studies have quantified the efficacy of ellagic acid through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, against clinical isolates of Inflammatory Bowel Disease-associated bacteria, ellagic acid showed an MIC of 2.5 mg/mL and an MBC of 5 mg/mL against specific strains. nih.gov In another study focusing on highly resistant pathogens, the MBC range for Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli was determined to be between 1-2 mg/mL, while for Pseudomonas aeruginosa, the range was 1-1.5 mg/mL. sciencescholar.usresearchgate.netsciencescholar.us

A significant aspect of ellagic acid's antibacterial activity is its ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov This antibiofilm effect has been observed in pathogens such as Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The proposed mechanism for this action involves the perturbation of bacterial redox homeostasis, potentially linked to the NADH:quinone oxidoreductase enzyme WrbA. mdpi.com Some evidence also suggests that ellagic acid may function as an efflux pump inhibitor, which could enhance the efficacy of conventional antibiotics and combat multidrug resistance. researchgate.net

Pathogenic StrainActivity MetricResult (Concentration)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)MBC1.0 - 2.0 mg/mL sciencescholar.ussciencescholar.us
Pseudomonas aeruginosaMBC1.0 - 1.5 mg/mL sciencescholar.ussciencescholar.us
Escherichia coliMBC1.0 - 2.0 mg/mL sciencescholar.ussciencescholar.us
IBD Isolate HM251MIC2.5 mg/mL nih.gov
IBD Isolate HM233MIC2.5 mg/mL nih.gov
IBD Isolate HM251MBC5.0 mg/mL nih.gov
IBD Isolate HM233MBC5.0 mg/mL nih.gov
Staphylococcus aureus (Clinical Isolates)MBIC90 (Biofilm)50 - 200 µg/mL nih.gov

Antiviral Mechanisms (e.g., Inhibition of Viral Protein Synthesis, Reactive Oxygen Species Generation)

This compound has demonstrated broad-spectrum antiviral activity in preclinical investigations, targeting various stages of the viral life cycle. mdpi.comiranjd.ir Its mechanisms are diverse and virus-specific, prominently featuring the inhibition of key viral enzymes essential for replication and maturation, which interferes with viral protein synthesis.

Inhibition of Viral Protein Synthesis and Replication

A primary antiviral mechanism of ellagic acid is the inhibition of viral proteases and other enzymes crucial for replication. By targeting these enzymes, ellagic acid effectively disrupts the viral life cycle post-entry, preventing the synthesis and assembly of new, infectious virions.

HIV-1: Ellagic acid has been shown to inhibit Human Immunodeficiency Virus 1 (HIV-1) through the inhibition of both HIV protease and reverse transcriptase. semanticscholar.org The inhibition of protease is critical as it prevents the cleavage of viral polyproteins into their functional protein components, a necessary step for producing mature, infectious virus particles. semanticscholar.org

Hepatitis C Virus (HCV): Research has identified ellagic acid as a potent dual-target inhibitor of HCV genotype 3. It effectively inhibits both the NS3/4A protease and the NS3 helicase, enzymes vital for viral polyprotein processing and RNA replication, respectively. researchgate.net

Zika Virus & SARS-CoV-2: In silico molecular modeling studies have identified ellagic acid as a potential inhibitor of the Zika virus NS3 helicase and the SARS-CoV-2 3CL protease. nih.govnih.gov These enzymes are fundamental to the replication machinery of their respective viruses, making them attractive targets for antiviral development. nih.govnih.gov

Human Rhinoviruses (HRV): In studies against HRV-4, ellagic acid was found to strongly inhibit viral RNA replication. The mechanism appears to involve targeting host cellular molecules in the early stages of infection, thereby protecting the cells from viral takeover. researchgate.net

Modulation of Reactive Oxygen Species (ROS)

Contrary to generating reactive oxygen species as a virucidal mechanism, research indicates that ellagic acid functions as a potent antioxidant. iranjd.ir During a viral infection, the host's inflammatory response can lead to excessive production of ROS, causing oxidative stress and damage to host tissues, such as in the lungs. iranjd.ir Ellagic acid's antiviral-associated activity in this context involves mitigating this oxidative stress. By regulating and reducing the levels of reactive oxygen and nitrogen species (RONS), it helps protect host cells from damage, supports host defenses, and modulates the inflammatory response, which is beneficial during recovery from viral illnesses. mdpi.com

VirusMolecular TargetObserved EffectReference
Human Immunodeficiency Virus 1 (HIV-1)HIV Protease, Reverse TranscriptaseInhibition of enzyme activity semanticscholar.org
Hepatitis C Virus (HCV) Genotype 3NS3/4A Protease, NS3 HelicaseInhibition of enzyme activity researchgate.net
Human Rhinovirus 4 (HRV-4)Host Cellular FactorsInhibition of viral RNA replication researchgate.net
SARS-CoV-23CL Protease (in silico)Potential inhibition of polyprotein cleavage nih.gov
Zika VirusNS3 Helicase (in silico)Potential inhibition of viral RNA unwinding nih.gov

Metabolic Transformations and Bioavailability Research in Vitro and Preclinical Models

Gut Microbiota Metabolism of Ellagic Acid to Urolithins

Following ingestion, ellagic acid, which is released from dietary ellagitannins, travels to the intestine where it undergoes extensive metabolism by the resident gut microbiota. This biotransformation is essential, as urolithins are considered more readily absorbed and possess greater biological activity than their precursor, ellagic acid.

The gut microbiota converts ellagic acid into a series of urolithin metabolites through a cascade of reactions. The primary and most studied urolithins are Urolithin A and Urolithin B. However, a variety of intermediate and final metabolites are produced, including Urolithin C, Urolithin D, and other intermediates such as Urolithin M-5, Urolithin M-6, Urolithin M-7, and Isourolithin A. frontiersin.orgnih.gov The specific types and amounts of urolithins generated vary significantly among individuals, a phenomenon attributed to differences in gut microbial composition. frontiersin.org This microbial conversion increases the lipophilicity of the compounds, facilitating their transport across intestinal epithelial cells and into circulation. nih.gov

Interactive Table: Key Urolithin Metabolites from Ellagic Acid

Metabolite Description Key Precursor(s)
Urolithin A (UA) A major and well-studied final metabolite, often associated with various health benefits. Urolithin C, Isourolithin A
Urolithin B (UB) Another final metabolite, produced by some individuals, often alongside Urolithin A. Isourolithin A
Urolithin C (UC) An intermediate metabolite in the pathway leading to Urolithin A. Ellagic Acid, Urolithin M-6
Urolithin D (UD) An early intermediate formed from the initial conversion of ellagic acid. Ellagic Acid
Isourolithin A An isomer of Urolithin A and a key intermediate in the production of both Urolithin A and B. Urolithin C, Urolithin M-7

| Urolithin M-5, M-6, M-7 | Intermediate metabolites formed during the sequential dehydroxylation of ellagic acid. | Ellagic Acid |

The conversion of ellagic acid to urolithins involves a series of specific enzymatic reactions carried out by gut bacteria. The initial step is the cleavage of one of the two lactone rings in the ellagic acid structure. This is followed by a sequence of decarboxylation and progressive dehydroxylation reactions, which systematically remove hydroxyl (-OH) groups from the dibenzopyran-6-one core structure. nih.gov These multi-step transformations are crucial for the formation of the final, more bioavailable urolithin products.

The capacity to metabolize ellagic acid into urolithins is not universal and depends entirely on an individual's gut microbiota composition. This variability has led to the classification of individuals into three distinct "urolithin metabotypes".

Metabotype A: Individuals in this group produce Urolithin A as the final and primary metabolite. This is the most common metabotype.

Metabotype B: These individuals produce Urolithin B and Isourolithin A in addition to Urolithin A.

Metabotype 0: Individuals in this group are unable to produce the final urolithins (A or B) and may only form intermediate metabolites.

Research has identified specific bacteria involved in these conversions. For instance, species from the Gordonibacter and Ellagibacter genera, belonging to the Eggerthellaceae family, are known to be key players in urolithin production. nih.gov More recent in vitro studies suggest that certain species of Bifidobacterium, such as B. longum, B. adolescentis, and B. bifidum, may also be involved in the conversion of ellagic acid to Urolithin A. nih.gov The presence and abundance of these specific bacteria determine an individual's metabotype and their ability to generate these bioactive compounds from dietary sources.

Preclinical and In Vitro Bioavailability Studies

The bioavailability of ellagic acid itself is quite low; however, its microbial metabolites, the urolithins, are significantly more bioavailable. nih.gov Studies using various models have been instrumental in understanding their absorption, distribution, and the factors that govern these processes.

Preclinical studies in mice have shown that after oral administration of ellagitannin-rich extracts, urolithins can be detected in various tissues. For instance, high concentrations of Urolithin A have been found in the prostate, colon, and gut tissues, while its conjugated forms (glucuronides and sulfates) accumulate primarily in the liver and kidneys. frontiersin.org This indicates that once absorbed, urolithins undergo phase II metabolism, a process that facilitates their distribution and eventual elimination. nih.gov In vitro models using human colorectal cancer cells have further confirmed the uptake and activity of urolithins, whereas ellagic acid itself shows limited absorption and, in some cases, no cytotoxic effect, unlike its metabolites. nih.govresearchgate.net Pharmacokinetic studies in mice show that urolithins are absorbed and then rapidly metabolized, with metabolites like Urolithin A 3-O-glucuronide and Urolithin A 3-sulfate appearing in circulation. nih.govresearchgate.net

Several factors can influence the conversion of ellagic acid and the subsequent bioavailability of urolithins. A primary limiting factor for ellagic acid is its very low aqueous solubility (approximately 9.7 μg/mL). encyclopedia.pubmdpi.com This poor solubility hinders its interaction with gut microbes and its absorption across the intestinal barrier, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility and low permeability). researchgate.netnih.gov

The structural characteristics of ellagic acid, including its flat structure and the presence of lactone rings, contribute to this low solubility in aqueous environments. frontiersin.orgresearchgate.net While its solubility increases at a more basic pH, the compound becomes less stable. mdpi.com This inherent physicochemical property means that a significant portion of ingested ellagic acid may not be available for microbial conversion, thereby limiting the production of urolithins. encyclopedia.pubresearchgate.net Consequently, the efficiency of metabolic conversion is highly dependent not only on the presence of the correct microbiota (metabotype) but also on the initial dissolution of ellagic acid in the gut lumen. encyclopedia.pub

Research Methodologies and Experimental Models Employed in Ellagic Acid Dihydrate Studies

In Vitro Cellular Models

In vitro studies using cultured cells are fundamental for dissecting the direct effects of ellagic acid on cellular processes. These models allow for controlled investigations into pathways related to cancer progression, inflammation, and neuroprotection.

A primary focus of ellagic acid research is its effects on cancer cells. A wide array of human cancer cell lines has been utilized to study its anti-proliferative, pro-apoptotic, and anti-invasive properties. For instance, in melanoma cell lines such as A375, WM115, 1205Lu, and WM852c, ellagic acid has been shown to inhibit cell proliferation, promote G1 cell cycle arrest, and decrease the synthesis of inflammatory cytokines like IL-1β and IL-8. nih.govnih.gov Mechanistic studies in A375 and WM115 cells further revealed that these effects may be mediated through the inhibition of the EGFR signaling pathway. nih.gov

The compound's impact has been explored across various other cancer types, including pancreatic (PANC-1, AsPC-1, MIA PaCA-2), ovarian (ES-2, PA-1, A2780), breast (MCF-7, MDA-MB-231), colon (Caco-2), bladder (T24, UM-UC-3), and renal cell carcinoma (786-O, ACHN). nih.govnih.govamegroups.orgnih.govmdpi.comjcancer.orgresearchgate.net In pancreatic cancer cells, ellagic acid was found to induce apoptosis via the caspase-3 and -9 pathways and inhibit migration by modulating E-cadherin and matrix metalloproteinases (MMPs). amegroups.org In ovarian cancer cells, it has been observed to prevent the development of cisplatin (B142131) resistance. jcancer.org

Beyond cancer, human monocytic and macrophage cell lines like U937 and THP-1 are used to investigate the immunomodulatory and anti-inflammatory effects of ellagic acid. Studies have shown it can suppress the lipopolysaccharide (LPS)-induced expression of enzymes involved in prostaglandin E2 synthesis, such as COX-2 and cPLA2α, in human monocytes. nih.gov Furthermore, in U937 cells, ellagic acid reduces LPS-induced NF-κB activity. nih.gov

Human neuroblastoma cell lines, particularly SH-SY5Y, serve as a common model for studying neuroprotective and anti-tumorigenic effects. diva-portal.org In non-differentiated SH-SY5Y cells, ellagic acid has been reported to reduce cell number, inhibit cell cycle activity, and induce apoptosis. diva-portal.org Interestingly, in vitro differentiation of these cells with agents like all-trans retinoic acid was shown to reduce their sensitivity to ellagic acid-induced effects. nih.gov Other studies using SH-SY5Y cells have explored its potential to counteract heavy metal-induced neurotoxicity and oxidative stress, as well as its anti-aging effects in a d-galactose-induced aging model. nih.govmdpi.com

Table 1: Summary of Findings in Various Human Cell Lines


Cell Line CategorySpecific Cell LinesKey Research FindingsCitation(s)
Cancer Cell LinesA375, WM115, 1205Lu (Melanoma); PANC-1, AsPC-1 (Pancreatic); A2780 (Ovarian); 786-O, ACHN (Renal)Inhibition of proliferation and migration; induction of apoptosis and cell cycle arrest; prevention of chemoresistance.[1, 3, 11, 12, 29]
Monocytes/MacrophagesU937, THP-1Suppression of inflammatory enzyme expression (COX-2); reduction of LPS-induced NF-κB activity.[5, 18]
Neuroblastoma CellsSH-SY5YInduction of apoptosis and cell cycle arrest in non-differentiated cells; protection against neurotoxicity and oxidative stress.[2, 6, 8, 15]

To understand the effects of ellagic acid on normal physiology and to assess its selectivity, researchers utilize non-transformed human cell systems. Studies on human umbilical vein endothelial cells (HUVEC), normal human lung fibroblasts (HEL 299), and normal human kidney cells (HK2) have shown that ellagic acid can exhibit selective cytotoxicity against cancer cells while having minimal to no toxic effect on these normal cell lines. nih.govnih.gov In some cases, an increase in ATP production was observed in normal fibroblasts treated with ellagic acid. nih.gov

Investigations using non-transformed human embryonic kidney (HEK293) cells have highlighted the compound's cytoprotective activity, in contrast to its pro-apoptotic effects in cancer cells. nih.gov For example, treatment of HEK293 cells resulted in a slight reduction in basal caspase-3 activity. nih.gov Studies on human vaginal epithelial cells have been used to explore the effects of ellagic acid on mucosal innate immunity, showing it can stimulate the expression of immune mediators. mdpi.com Furthermore, its impact on lipid metabolism has been studied in primary human adipocytes and human hepatoma Huh7 cells. researchgate.net The protective effect of ellagic acid against oxidative stress has also been demonstrated in human red blood cells. researchgate.net

Murine cell lines are frequently used in preclinical research to complement studies on human cells and as a prelude to in vivo animal models. For instance, rat C6 glioma cells have been used to demonstrate that ellagic acid can reduce cell proliferation and viability in a dose- and time-dependent manner, arresting the cell cycle in the S phase. jceionline.org In the context of high glucose-induced cardiotoxicity, the H9C2 rat cardiomyocyte cell line has been employed to show that ellagic acid can enhance cell viability and mitigate oxidative stress. fabad.org.tr While direct studies on murine embryonic fibroblasts and myoblasts are less common, related research on rat C6 glioma and H9C2 cardiomyocytes provides valuable insights into the compound's effects in rodent cell systems. jceionline.orgfabad.org.tr

Preclinical Animal Models (Mechanistic Studies, Excluding Efficacy/Safety/Dosage)

Preclinical animal models, primarily involving rodents, are indispensable for investigating the systemic effects and molecular mechanisms of ellagic acid in a complex biological environment. These studies provide crucial data that bridge the gap between in vitro findings and potential human applications.

Rodent models are widely used to explore the mechanisms of ellagic acid in various disease contexts. In rats, models of cognitive impairment induced by scopolamine or diazepam have been used to demonstrate the memory-enhancing effects of ellagic acid. nih.gov An ex vivo model of isolated and perfused rat hearts has been instrumental in revealing that ellagic acid exerts a positive inotropic effect, likely by targeting Ryanodine Receptors (RyRs) involved in intracellular calcium handling. nih.govnih.govresearchgate.net

In mice, research has focused on neurodegenerative diseases and metabolic disorders. For example, the R6/2 mouse model of Huntington's disease showed that ellagic acid could lower mutant huntingtin (mHTT) protein levels, reduce neuroinflammation, and decrease oxidative stress in the brain. rsc.org In models of acute seizures, ellagic acid was found to elevate the seizure threshold, suggesting a modulatory effect on seizure susceptibility. mdpi.com

The utility of animal models lies in the ability to measure specific mechanistic endpoints that are relevant to disease pathology. These endpoints provide molecular evidence for the observed physiological effects. For instance, in a rat model of Alzheimer's disease, key endpoints included the mitigation of oxidative stress, reduction of acetylcholinesterase activity, and modulation of the NF-κB/Nrf2/TLR4 signaling pathway. researchgate.net In mouse models, mechanistic investigations have focused on endpoints such as the inhibition of sodium influx through cell membranes in seizure models and the reduction of neuroinflammation and synapse loss in Huntington's disease models. rsc.orgmdpi.com These studies collectively indicate that ellagic acid impacts multiple signaling pathways related to inflammation, oxidative stress, and cellular function. researchgate.net

Table 2: Summary of Mechanistic Endpoints in Preclinical Rodent Models


Animal ModelDisease/ConditionSpecific Mechanistic Endpoints InvestigatedCitation(s)
RatCognitive ImpairmentReversal of amnesia induced by scopolamine and diazepam. mdpi.com
Rat (ex vivo)Cardiac FunctionPositive inotropism; modulation of intracellular calcium handling via Ryanodine Receptors (RyRs).[19, 20]
Mouse (R6/2)Huntington's DiseaseReduction of mutant huntingtin (mHTT) levels; decreased neuroinflammation and oxidative stress; rescue of synapse loss. nih.gov
MouseSeizuresElevation of seizure threshold; potential inhibition of sodium influx. nih.gov
RatAlzheimer's DiseaseModulation of NF-κB/Nrf2/TLR4 signaling; reduced oxidative stress and acetylcholinesterase activity. rsc.org

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling approaches have become indispensable in the study of bioactive compounds like ellagic acid, offering insights into its molecular interactions and potential therapeutic targets. These in silico methods provide a predictive framework that complements and guides experimental research.

In Silico Predictions of Molecular Interactions and Targets

In silico studies, particularly those employing network pharmacology, have been instrumental in identifying the potential molecular targets of ellagic acid. By analyzing publicly available databases, researchers have predicted numerous interactions between ellagic acid and proteins associated with various diseases. For instance, a network pharmacology approach identified 52 inflammation-related targets for ellagic acid. nih.gov Subsequent analysis highlighted 10 key targets, including AKT1, VEGFA, TNF, and MAPK3, suggesting that ellagic acid's anti-inflammatory effects are mediated through these proteins. nih.gov

These computational predictions extend to other areas as well. Studies have used in silico methods to explore ellagic acid's potential in cancer therapy, identifying its ability to interact with proteins in the PI3K/AKT pathway, which is crucial in oral carcinogenesis. unair.ac.id Furthermore, in silico analysis has demonstrated that ellagic acid can position itself within the deep cavity of protein targets, interacting tightly with binding pocket residues to inhibit substrate availability and protein activation. nih.gov This predictive power allows researchers to hypothesize mechanisms of action and design focused in vitro and in vivo experiments for validation.

Docking Simulations and Ligand-Protein Binding Analysis

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides detailed information about the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Numerous studies have employed docking simulations to analyze the binding of ellagic acid to various protein targets. For example, docking studies revealed that ellagic acid has a strong binding affinity for the protein-tyrosine kinase receptor ERBB-2, a target in breast cancer research. researchgate.net Similarly, simulations have shown favorable binding of ellagic acid to human transferrin, with a calculated binding affinity of -7.9 kcal/mol, suggesting it occupies the protein's iron-binding pocket. nih.gov In the context of diabetes, docking studies of ellagic acid with a diabetic nephropathy-related protein yielded a high docking score of -8.05708 kcal/mol. itmedicalteam.pl

Molecular dynamics simulations further refine these findings by assessing the stability of the ligand-protein complex over time. nih.govresearchgate.netjppres.com For instance, simulations confirmed a stable interaction between ellagic acid and PfDHFR-TS, a target in Plasmodium falciparum, with an average binding free energy of −39.84 kcal/mol over 100 nanoseconds. researchgate.net These analyses consistently show that ellagic acid forms stable complexes with its targets, reinforcing the predictions made by initial docking studies. nih.govnih.gov

Table 1: Molecular Docking and Binding Analysis of Ellagic Acid with Various Protein Targets
Protein TargetAssociated ConditionBinding Affinity (kcal/mol)Key Findings
Protein-Tyrosine Kinase Receptor ERBB-2Breast Cancer-6.7, -6.6, -6.5Strong binding affinity and stable interaction observed. researchgate.net
Human Transferrin (Htf)Neurodegenerative Diseases-7.9Favorable binding in the iron-binding pocket, forming a stable complex. nih.gov
108 A Nephropathy ProteinDiabetic Nephropathy-8.05708High docking score suggesting a protective role. itmedicalteam.pl
PI3K ProteinOral Cancer-6.1004Indicates a stable interaction, targeting a critical signaling pathway. unair.ac.id
PfDHFR-TSMalaria-39.84 (Binding Free Energy)MD simulations revealed a stable complex over 100 ns. researchgate.net

Advanced Biochemical and Cellular Assays

Advanced biochemical and cellular assays are critical for validating the predictions from computational models and elucidating the biological effects of ellagic acid dihydrate at a cellular level.

Caspase Activity Measurement for Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism through which ellagic acid exerts its anticancer effects. Caspases are a family of protease enzymes that play an essential role in this process. The measurement of their activity is a direct indicator of apoptosis induction.

Studies have consistently shown that ellagic acid treatment leads to the activation of caspases in various cancer cell lines. In human pancreatic adenocarcinoma cells, ellagic acid stimulates the mitochondrial pathway of apoptosis, which involves the activation of downstream caspases. nih.gov Research on human osteogenic sarcoma (HOS) cells demonstrated that ellagic acid treatment led to the activation of caspase-3. researchgate.netnih.gov Similarly, in human bladder cancer TSGH8301 cells, ellagic acid induced apoptosis through the activation of caspase-9 and caspase-3. researchgate.net The activity of these caspases is typically measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage, allowing for quantitative analysis. This activation confirms that ellagic acid can trigger the molecular machinery of apoptosis in cancer cells. researchgate.netresearchgate.net

Table 2: Effect of Ellagic Acid on Caspase Activity in Cancer Cell Lines
Cell LineCancer TypeActivated CaspasesObserved Effect
Human Pancreatic Adenocarcinoma (MIA PaCa-2, PANC-1)Pancreatic CancerDownstream CaspasesStimulation of the mitochondrial pathway of apoptosis. nih.gov
Human Osteogenic Sarcoma (HOS)Bone CancerCaspase-3Induction of apoptosis. researchgate.netnih.gov
Human Bladder Cancer (TSGH8301)Bladder CancerCaspase-9, Caspase-3Induction of apoptosis through the mitochondrial pathway. researchgate.net

Glucose Uptake and Glucose Transporter (GLUT4) Activity Assays

Research has indicated that this compound may play a role in regulating blood glucose levels. Assays measuring glucose uptake and the activity of glucose transporters, particularly GLUT4, are used to investigate this potential. google.comscispace.com GLUT4 is a key transporter in adipocytes and skeletal muscle that facilitates insulin-responsive glucose uptake. iomcworld.comiomcworld.com

Studies have shown that ellagic acid can stimulate glucose uptake in 3T3-L1 adipocytes and C2C12 myotubes. iomcworld.comiomcworld.com This effect is achieved by inducing the translocation of GLUT4 from intracellular compartments to the plasma membrane. iomcworld.comiomcworld.com Interestingly, it has been suggested that this compound provides an increase in glucose uptake per unit dose compared to free ellagic acid under the same in vitro conditions. google.com This stimulation of glucose transport is believed to occur through a mechanism involving the activation of AMP-activated protein kinase (AMPK). iomcworld.com

Flow Cytometry for Cell Proliferation and Cell Cycle Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of ellagic acid research, it is frequently used to assess its effects on cell proliferation and to determine the distribution of cells in different phases of the cell cycle.

Treatment with ellagic acid has been shown to inhibit the proliferation of various cancer cells, and flow cytometry has been crucial in elucidating the underlying mechanism. nih.govnih.gov For instance, in human cervical carcinoma HeLa cells, flow cytometry analysis revealed that ellagic acid treatment caused cell cycle arrest at the G1 phase. nih.govresearchgate.net Similar results were observed in ovarian carcinoma cells and human colon cancer HCT-116 cells, where ellagic acid induced G1 or G0/G1 phase arrest. nih.govnih.gov By arresting the cell cycle, ellagic acid prevents cancer cells from progressing to the DNA synthesis (S) phase and mitosis (M) phase, thereby inhibiting their proliferation. mdpi.com This anti-proliferative effect is often coupled with the induction of apoptosis, which can also be quantified using flow cytometry. nih.govmdpi.com

Gene Expression Profiling (e.g., qPCR, Western Blotting for Protein Expression)

Gene expression profiling has been a important methodology in elucidating the molecular mechanisms underlying the bioactivities of this compound. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting for protein expression have been instrumental in identifying specific genes and proteins that are modulated by this compound.

Quantitative Polymerase Chain Reaction (qPCR)

Studies utilizing qPCR have demonstrated that ellagic acid can significantly alter the expression of various genes involved in key cellular processes. For instance, in a clinical trial involving patients with multiple sclerosis, supplementation with ellagic acid led to a notable decrease in the expression of the T-bet and RORγt genes, while increasing the expression of the GATA3 gene. frontiersin.org Specifically, the fold change in the expression of the T-bet gene in the ellagic acid group was 0.52 ± 0.29, compared to 1.51 ± 0.18 in the control group. frontiersin.org

In the context of cancer research, qPCR has been employed to validate findings from broader microarray analyses. In human breast cancer MCF-7 cells, ellagic acid treatment was found to alter the expression of numerous genes, and subsequent qPCR analysis confirmed changes in 16 genes associated with the TGF-β/Smads signaling pathway. nih.gov Similarly, in human renal cell carcinoma, ellagic acid treatment was shown to decrease the mRNA expression of matrix metalloproteinase-1 (MMP1) and the transcription factor RUNX2. nih.gov Furthermore, in HepG2 hepatocytes, ellagic acid treatment up-regulated the mRNA expression of the low-density lipoprotein receptor (LDLR) while down-regulating the microsomal triacylglycerol transfer protein (MTP) mRNA levels. nih.gov

Western Blotting for Protein Expression

Western blotting has been widely used to confirm at the protein level the changes in gene expression observed with qPCR and to investigate the impact of ellagic acid on signaling pathways. In human dermal fibroblasts, Western blot analysis revealed that ellagic acid inhibited the expression of senescence-associated proteins. researchgate.net Another study demonstrated that ellagic acid treatment led to the upregulation of CSNK2A1 protein expression.

In cancer cell lines, Western blotting has provided insights into the anti-proliferative and anti-metastatic effects of ellagic acid. For example, in human renal cell carcinoma cells, ellagic acid treatment resulted in a significant decrease in MMP1 and RUNX2 protein expression. nih.gov In prostate cancer cells, ellagic acid was found to downregulate the expression of phosphorylated ERK1/2, AKT, and STAT3. nih.gov Furthermore, in a study on brain injury in rats, Western blotting showed that ellagic acid administration regulated the expression of several key proteins, including NF-κB, bcl-2, Caspase-3, Nrf-2, COX-2, VEGF, and TNF-α. researchgate.net The protein expression level of the LDLR was also confirmed to be up-regulated by ellagic acid treatment in HepG2 hepatocytes via immunoblotting. nih.gov

The following table summarizes selected research findings on the effects of ellagic acid on gene and protein expression:

Experimental ModelMethodologyKey Genes/Proteins AnalyzedObserved Effect of Ellagic Acid
Multiple Sclerosis PatientsqPCRT-bet, RORγt, GATA3Decreased T-bet and RORγt expression, Increased GATA3 expression frontiersin.org
Human Breast Cancer MCF-7 CellsqPCR, Western BlotGenes in TGF-β/Smads pathwayModulated expression of 16 genes in the pathway nih.gov
Human Renal Cell Carcinoma CellsqPCR, Western BlotMMP1, RUNX2Decreased mRNA and protein expression nih.gov
HepG2 HepatocytesqPCR, Western BlotLDLR, MTPUpregulated LDLR mRNA and protein, Downregulated MTP mRNA nih.gov
Human Dermal FibroblastsWestern BlotSenescence-associated proteins, CSNK2A1Inhibited senescence-associated proteins, Upregulated CSNK2A1 researchgate.net
Prostate Cancer PC3 CellsWestern BlotpERK1/2, pAKT, pSTAT3Downregulated expression of phosphorylated forms nih.gov
Rat Brain TissueWestern BlotNF-κB, bcl-2, Caspase-3, Nrf-2, COX-2, VEGF, TNF-αRegulated the expression of these proteins researchgate.net

Enzyme Kinetics Studies

Enzyme kinetics studies have been crucial in characterizing the inhibitory effects of this compound on various enzymes, providing quantitative measures of its potency and mechanism of action. These studies typically involve measuring enzyme reaction rates at different substrate and inhibitor concentrations to determine key kinetic parameters.

One of the well-studied targets of ellagic acid is xanthine oxidase, an enzyme involved in the pathogenesis of hyperuricemia and gout. Multiple studies have demonstrated that ellagic acid inhibits xanthine oxidase in a reversible and dose-dependent manner. nih.govnih.gov Kinetic analyses using Lineweaver-Burk plots have characterized ellagic acid as a mixed-type inhibitor of xanthine oxidase. nih.govnih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory activity of ellagic acid against xanthine oxidase has been quantified with IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. One study reported an IC50 value of 22.97 ± 0.12 μmol/L for ellagic acid against xanthine oxidase. nih.gov

Tyrosinase is another enzyme that has been the subject of kinetic studies with ellagic acid. This enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibition is of interest in the fields of cosmetics and medicine. Research has shown that ellagic acid can effectively inhibit tyrosinase activity. researchgate.netnih.gov Similar to its effect on xanthine oxidase, ellagic acid acts as a reversible, mixed-type inhibitor of tyrosinase. researchgate.netspkx.net.cn The inhibition constants, KI and KIS, which represent the dissociation constants for the inhibitor binding to the free enzyme and the enzyme-substrate complex, respectively, have been determined. For tyrosinase, the KI was found to be 703.2 μM and the KIS was 222.1 μM. researchgate.net The IC50 value for the inhibition of the diphenolase activity of tyrosinase by ellagic acid has been reported as 120 ± 2 μM. researchgate.net

The following interactive data table summarizes the key enzyme kinetic parameters for the inhibition of xanthine oxidase and tyrosinase by ellagic acid.

EnzymeInhibition TypeIC50 (μM)KI (μM)KIS (μM)
Xanthine OxidaseMixed-type, Reversible nih.govnih.gov22.97 ± 0.12 nih.govNot explicitly stated in the provided textNot explicitly stated in the provided text
Tyrosinase (diphenolase activity)Mixed-type, Reversible researchgate.net120 ± 2 researchgate.net703.2 researchgate.net222.1 researchgate.net

Compound Names Mentioned in the Article:

AKT

bcl-2

Caspase-3

COX-2

CSNK2A1

ERK1/2

GATA3

LDLR

MMP1

MTP

NF-κB

Nrf-2

pAKT

pERK1/2

pSTAT3

RORγt

RUNX2

STAT3

T-bet

TGF-β

TNF-α

VEGF

Xanthine oxidase

Tyrosinase

Future Research Directions and Emerging Academic Concepts

Development of Novel Ellagic Acid Dihydrate Derivatives for Targeted Research

The inherent limitations of ellagic acid, such as its low solubility and bioavailability, have spurred the development of novel derivatives to enhance its therapeutic potential for research applications. nih.govresearchgate.net The synthesis of these new molecules aims to improve pharmacokinetic properties and target specific biological pathways with greater precision.

Researchers have successfully synthesized various derivatives, including O-alkyl derivatives and glycosides. nih.govmdpi.com For instance, 3,3′-di-O-methyl ellagic acid is one such derivative that has been explored for its biological activities. researchgate.netnmb-journal.com Another approach involves isolating novel derivatives from natural sources; a recent study identified a new ellagic acid derivative from the bark of Cornus macrophylla with potent anti-inflammatory activity, specifically as a lipoxygenase (LOX) inhibitor. nih.gov The synthesis of tetrahexanoyl and other acylated derivatives has also been achieved, although some, like 3,3'-di-beta-D-glucopyranosylellagic acid decaacetate and 3,3'-di-n-octyl-4,4'-dihexanoylellagic acid, were found to be less effective in certain preclinical models than the parent compound. nih.gov These synthetic and isolation efforts provide a library of compounds for investigating structure-activity relationships and for developing more effective molecules for targeted research. nih.govresearchgate.net

Derivative TypeExampleResearch FocusSource(s)
Alkylated 3,3′-di-O-methyl ellagic acidExploring modified biological activities researchgate.netnmb-journal.com
Acylated Tetrahexanoyl ellagic acidImproving lipophilicity and cellular uptake nih.gov
Glycosylated 3,3'-di-beta-D-glucopyranosylellagic acidInvestigating effects on bioavailability and activity nih.gov
Natural Derivative from Cornus macrophyllaPotent and specific enzyme inhibition (e.g., LOX) nih.gov

Exploration of Advanced Delivery Systems for In Vitro/Preclinical Studies

To overcome the pharmacokinetic challenges of this compound, significant research is focused on advanced delivery systems designed to enhance its stability, solubility, and bioavailability in preclinical settings. torvergata.itmdpi.com These systems aim to protect the molecule from degradation and ensure it reaches its target sites in sufficient concentrations.

Nanoparticle Encapsulation (e.g., Chitosan (B1678972), PLGA, Lipid-based)

Encapsulation within nanoparticles has emerged as a leading strategy for improving ellagic acid delivery. researchgate.net Biocompatible and biodegradable polymers are commonly used to create these nanocarriers.

Chitosan: This cationic polysaccharide is widely used due to its biocompatibility and mucoadhesive properties. nih.govresearchgate.net Ellagic acid-loaded chitosan nanoparticles, typically formed by ionotropic gelation, have been shown to have high encapsulation efficiency (up to 94%) and provide a sustained release of the compound. torvergata.itresearchgate.net These nanoparticles have demonstrated enhanced cytotoxic effects against cancer cell lines compared to free ellagic acid. torvergata.itresearchgate.net

PLGA (Poly(lactic-co-glycolic acid)): PLGA is another biodegradable polymer extensively employed for drug delivery. acs.org Encapsulating ellagic acid in PLGA nanoparticles has been investigated as a method to improve its oral bioavailability and therapeutic efficacy in cancer research. torvergata.itjnanoparticle.com

Lipid-based and other polymers: Other polymers like poly(ε-caprolactone) (PCL) have also been used to formulate ellagic acid nanoparticles, showing success in enhancing its bioactivity and bioavailability in preclinical models. nih.gov

Liposomal and Biopolymer Coating Approaches

Liposomal and coated nanoparticle systems offer another layer of sophistication for controlled drug delivery.

Liposomes and Niosomes: Niosomes, which are vesicles structurally similar to liposomes but formed from nonionic surfactants, have been used to encapsulate ellagic acid. nih.govacs.org These carriers can improve the compound's stability and ability to penetrate biological membranes. acs.orgnih.gov

Biopolymer Coating: Applying a biopolymer coat, such as chitosan, to these vesicles (e.g., chitosan-coated niosomes) can further enhance their properties. nih.gov The chitosan coating can protect the encapsulated ellagic acid from degradation in harsh pH environments and control its release, offering a more targeted and sustained delivery profile. nih.govacs.org

Delivery SystemMaterialKey Findings in Preclinical StudiesSource(s)
Nanoparticles ChitosanHigh encapsulation efficiency (~94%); sustained release; enhanced cytotoxicity in cancer cells. torvergata.itresearchgate.net
Nanoparticles PLGAPotential for improved oral bioavailability and anticancer activity. torvergata.itjnanoparticle.com
Coated Niosomes Chitosan-coated nonionic surfactant vesiclesDecreased drug release in acidic pH; enhanced stability and controlled delivery. nih.govacs.org

Identification of Undiscovered Molecular Targets and Signaling Pathways

While ellagic acid is known to influence broad cellular processes like proliferation and apoptosis, ongoing research seeks to identify its precise molecular targets and the specific signaling pathways it modulates. nih.gov This work is crucial for understanding its mechanism of action and identifying new avenues for investigation.

Studies have revealed that ellagic acid can interact with multiple key signaling pathways implicated in various cellular functions. In cancer models, it has been shown to suppress cell proliferation by downregulating pathways such as Akt and Notch. nih.gov It also inhibits signaling proteins like phosphorylated ERK1/2, AKT, and STAT3 in prostate cancer cells. nih.govresearchgate.net Other identified pathways include:

NF-κB: Ellagic acid can inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. nih.gov

TGF-β/Smad3: Downregulation of this pathway has been linked to the inhibition of cell proliferation in breast cancer cells treated with ellagic acid. nih.gov

PI3K/Akt: This crucial cell survival pathway is a target of ellagic acid, with inhibition observed in models of diabetic nephropathy and cancer. researchgate.netspandidos-publications.com

Nrf2: Ellagic acid can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, thereby protecting against oxidative stress-induced intestinal injury. mdpi.com

Future research will likely focus on using advanced proteomics and genomics to uncover previously unknown binding partners and signaling cascades affected by this compound, moving beyond the currently known pathways to reveal more fundamental mechanisms.

Investigation of Epigenetic Modulatory Effects of this compound

An exciting and rapidly emerging area of research is the role of this compound as an epigenetic modulator. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. unl.edu Dietary polyphenols are increasingly recognized as epigenetic effectors. mdpi.com

Research has shown that ellagic acid can influence several key epigenetic enzymes:

Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs): Ellagic acid has been observed to decrease HAT activity and increase HDAC activity, which can lead to a more condensed chromatin state and transcriptional repression, thereby attenuating inflammatory responses. mdpi.com It has also been shown to upregulate the expression of HDAC9, a negative regulator of new fat cell formation. nih.govunl.edu

Histone Methyltransferases (HMTs): Studies have identified ellagic acid as an inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme involved in histone arginine methylation that is necessary for adipogenesis. unl.eduunl.edu More recently, screening studies have pinpointed ellagic acid as a potent inhibitor of two other key methyltransferases: Enhancer of Zeste Homolog-2 (EZH2) and Protein Arginine Methyltransferase-5 (PRMT5), which are often dysregulated in cancer. biorxiv.orgconsensus.appresearchgate.net Inhibition of these enzymes by ellagic acid was shown to reduce repressive histone marks and decrease tumor size in preclinical models. biorxiv.org

These findings suggest that ellagic acid's biological effects may be mediated, at least in part, by its ability to remodel chromatin and alter gene expression programs. Future investigations will aim to further detail these mechanisms and identify the full spectrum of its epigenetic targets.

Epigenetic TargetObserved Effect of Ellagic AcidConsequence in Preclinical ModelsSource(s)
HDAC / HAT Increases HDAC activity, decreases HAT activityAttenuation of inflammatory gene expression mdpi.com
CARM1 Inhibition of enzyme activityAttenuation of adipocyte differentiation nih.govunl.edu
EZH2 Inhibition of methyltransferase activityReduction of repressive H3K27me3 mark; reduced tumor proliferation biorxiv.orgresearchgate.net
PRMT5 Inhibition of methyltransferase activityReduction of repressive H4R3me2s mark; induction of apoptosis biorxiv.orgconsensus.app

Deeper Understanding of this compound's Interaction with the Gut Microbiome

The interaction between ellagic acid and the gut microbiome is a critical area of research, as it fundamentally alters the compound's bioavailability and biological activity. researchgate.netnih.gov Ellagic acid itself is poorly absorbed, but it is extensively metabolized by specific gut bacteria into a class of more bioavailable compounds called urolithins. nih.govmdpi.com

The biotransformation of ellagic acid into urolithins (such as Urolithin A, B, and C) is carried out by bacteria including species from the Eggerthellaceae family, such as Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens. nih.govmdpi.comacs.org This metabolic process is not universal; individuals can be stratified into different "urolithin metabotypes" (e.g., UM-A, UM-B, UM-0) based on their gut microbiota's ability to produce these metabolites. acs.orgacs.org This inter-individual variability is a key factor influencing the health effects observed after consuming ellagic acid-rich foods. acs.org

Furthermore, ellagic acid and its derived urolithins can modulate the composition of the gut microbiota. researchgate.netrsc.org Studies suggest it can act as a prebiotic, encouraging the growth of beneficial bacteria like Bifidobacterium and Lactobacillus, while potentially reducing harmful ones. ingredients-lonier.com This modulation of the microbial community can, in turn, influence host health by improving gut barrier function and reducing inflammation. researchgate.netingredients-lonier.com Future research is needed to fully characterize the bacterial species and enzymatic pathways involved in urolithin production and to understand how ellagic acid supplementation can shape the microbiome to promote health. researchgate.net

Role of this compound in Complex Biological Systems (e.g., Central Nervous System, focusing on molecular mechanisms)

Emerging research has illuminated the significant potential of this compound in modulating complex biological processes within the central nervous system (CNS). Its neuroprotective effects are attributed to a multifaceted array of molecular mechanisms that collectively combat the pathological hallmarks of neurodegeneration and brain injury. These mechanisms primarily revolve around its potent antioxidant, anti-inflammatory, and cell-signaling regulatory properties.

One of the principal neuroprotective functions of ellagic acid is its ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological disorders. nih.govnih.gov Ellagic acid effectively scavenges harmful free radicals, such as hydroxyl and superoxide (B77818) radicals, thereby mitigating lipid peroxidation and protecting cellular components from oxidative damage. nih.gov Furthermore, it can chelate pro-oxidant metal ions like iron, preventing their participation in the generation of reactive oxygen species. nih.goveurekaselect.com The antioxidant capacity of ellagic acid is also mediated through the upregulation of endogenous antioxidant defense systems. It has been shown to enhance the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. nih.govnih.gov This is partly achieved by modulating the Keap1–Nrf2–ARE signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.net

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases, and ellagic acid has demonstrated profound anti-inflammatory effects within the CNS. mdpi.comfrontiersin.org It can suppress the activation of microglia and astrocytes, which are key cellular mediators of the neuroinflammatory response. researchgate.net This is accomplished by downregulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov The anti-inflammatory action of ellagic acid is largely attributed to its ability to inhibit key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory cascade. researchgate.netmdpi.com

Beyond its antioxidant and anti-inflammatory roles, ellagic acid influences several other molecular pathways integral to neuronal health and survival. In models of Alzheimer's disease, it has been found to reduce the hyperphosphorylation of tau protein and decrease the levels of beta-amyloid peptides, both of which are pathological hallmarks of the disease. nih.govresearchgate.net This is achieved, in part, through the regulation of enzymes like acetylcholinesterase and beta-secretase 1 (BACE 1), as well as the modulation of the AMP-activated protein kinase (AMPK) pathway. nih.gov

Moreover, ellagic acid has been shown to protect against neuronal apoptosis, or programmed cell death, by regulating the expression of pro-apoptotic and anti-apoptotic proteins. researchgate.net It can also alleviate mitochondrial dysfunction, a common feature of neurodegenerative conditions, thereby preserving cellular energy metabolism and reducing oxidative stress. eurekaselect.comresearchgate.net Studies have also indicated that ellagic acid can modulate the permeability of the blood-brain barrier (BBB), which is often compromised in neurological disorders. mdpi.comnih.govnih.gov By preserving the integrity of the BBB, ellagic acid helps to prevent the infiltration of harmful substances into the brain. mdpi.comnih.gov

The collective impact of these molecular mechanisms underscores the potential of this compound as a neuroprotective agent. Its ability to simultaneously target multiple pathological pathways, including oxidative stress, neuroinflammation, protein aggregation, and apoptosis, makes it a promising candidate for further investigation in the context of complex neurological disorders.

Key Molecular Target/PathwayObserved Effect of Ellagic AcidRelevant Disease Model/Context
Oxidative Stress
Reactive Oxygen Species (ROS)Scavenging of free radicals (e.g., hydroxyl, superoxide)General neurodegeneration nih.gov
Metal Ions (e.g., Iron)Chelation of pro-oxidant metalsAlzheimer's Disease eurekaselect.com
Nrf2-ARE PathwayUpregulation of antioxidant enzymes (SOD, Catalase)Parkinson's Disease nih.gov
Neuroinflammation
NF-κB Signaling PathwayInhibition of activation, reducing pro-inflammatory cytokine productionGeneral neuroinflammation nih.govmdpi.com
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Decreased expression and releaseTraumatic Brain Injury, Cerebral Ischemia mdpi.comnih.govnih.gov
Microglia and AstrocytesInhibition of activationNeurodegenerative diseases researchgate.net
Alzheimer's Disease Pathophysiology
Tau ProteinReduction of hyperphosphorylationOkadaic acid-induced Alzheimer's phenotype nih.gov
Beta-Amyloid (Aβ) PeptidesDecreased accumulationAlzheimer's Disease models researchgate.net
Acetylcholinesterase (AChE) & BACE 1Diminished activityOkadaic acid-induced Alzheimer's phenotype nih.gov
Cellular Survival and Function
ApoptosisInhibition through regulation of apoptotic factorsGeneral neuroprotection researchgate.net
Mitochondrial DysfunctionAlleviation and preservation of functionNeurodegenerative diseases eurekaselect.comresearchgate.net
Blood-Brain Barrier (BBB)Improved integrity and reduced permeabilityCerebral Ischemia, Traumatic Brain Injury mdpi.comnih.govnih.gov

Q & A

Q. What strategies address batch-to-batch variability in this compound’s bioactivity due to hydration state or purity?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water content (up to 12% in hydrate forms ). Standardize batches via HPLC (≥97% purity) and validate anti-cancer activity in cell lines (e.g., inhibition of 7,12-dimethylbenz[a]anthracene-induced carcinogenesis ).

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